ACA-28
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H16O6 |
|---|---|
分子量 |
316.30 g/mol |
IUPAC名 |
[4-[methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate |
InChI |
InChI=1S/C17H16O6/c1-20-16(18)22-14-10-8-13(9-11-14)15(23-17(19)21-2)12-6-4-3-5-7-12/h3-11,15H,1-2H3 |
InChIキー |
UZLVJKSHIATGCE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)OC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)OC |
製品の起源 |
United States |
Foundational & Exploratory
ACA-28: A Comprehensive Technical Guide on a Novel ERK Signaling Modulator for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACA-28, a synthetic analogue of the natural ginger compound 1'-Acetoxychavicol Acetate (ACA), has emerged as a promising anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel ERK signaling modulator. The document details the compound's ability to selectively induce apoptosis in cancer cells with hyperactivated ERK signaling pathways, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Discovery and Rationale
This compound was identified through a chemical genetic screen aimed at discovering compounds that target the hyperactivated extracellular signal-regulated kinase (ERK) signaling pathway, a common feature in many human cancers, including melanoma.[1][2] The parent compound, 1'-Acetoxychavicol Acetate (ACA), is a natural product isolated from ginger.[1][2] this compound was developed as a synthetic derivative of ACA with enhanced potency and selectivity against cancer cells.[1][2]
The primary rationale behind the development of this compound lies in its unique pro-apoptotic activity in cancer cells characterized by ERK hyperactivation.[1][2] Unlike conventional therapies that aim to inhibit oncogenic signaling, this compound further stimulates ERK phosphorylation in these cancer cells, leading to a state of "over-activation" that triggers programmed cell death.[1][2] This novel approach offers a potential therapeutic strategy for cancers that are resistant to traditional ERK pathway inhibitors.
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a general method for the synthesis of 1'-acetoxychavicol acetate (ACA) analogues has been described. This process typically involves the acylation of a precursor molecule. A plausible synthetic route for this compound, inferred from the synthesis of its analogues, is outlined below.
Inferred Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through a novel mechanism that involves the hyperactivation of the ERK MAPK signaling pathway, leading to apoptosis in susceptible cancer cells.[1][2]
Signaling Pathway:
Caption: The proposed mechanism of action for this compound in cancer cells.
Recent studies have also indicated that this compound induces the production of reactive oxygen species (ROS) and promotes the nuclear accumulation of the transcription factor Pap1 in a manner that is partially dependent on ROS.[3] This suggests a multi-faceted mechanism contributing to its apoptotic effects.
Quantitative Data
The anti-cancer activity of this compound has been quantified in various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-MEL-28 | Melanoma | 5.3 | [1] |
| T3M4 | Pancreatic Cancer | ~10-20 (estimated) | [3] |
| PANC-1 | Pancreatic Cancer | ~10-20 (estimated) | [3] |
| NHEM (Normal) | Melanocytes | 10.1 | [1] |
Note: IC50 values for pancreatic cancer cell lines are estimated from graphical data presented in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
ERK Phosphorylation Assay (Western Blotting)
Objective: To assess the effect of this compound on ERK phosphorylation.
Protocol:
-
Treat cancer cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
In Vivo Efficacy and Pharmacokinetics
Currently, there is a lack of publicly available data on the in vivo efficacy and pharmacokinetic profile of this compound. Further studies using animal models, such as xenograft models in immunodeficient mice, are necessary to evaluate the therapeutic potential of this compound in a whole-organism context. Pharmacokinetic studies are also crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its development as a clinical candidate.
Conclusion and Future Directions
This compound is a novel anti-cancer compound with a unique mechanism of action that involves the hyperactivation of the ERK signaling pathway in cancer cells. Its selectivity for cancer cells over normal cells, coupled with its pro-apoptotic activity, makes it an attractive candidate for further development. Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy studies in relevant animal models, and determining its pharmacokinetic and toxicological profiles. A detailed synthesis protocol also needs to be established and optimized for potential scale-up. The insights gained from these studies will be instrumental in advancing this compound towards clinical application as a novel therapy for ERK-dependent cancers.
References
- 1. Identification of this compound, a 1'-acetoxychavicol acetate analogue compound, as a novel modulator of ERK MAPK signaling, which preferentially kills human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of ACA-28 in Melanoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACA-28 is an investigational anti-cancer compound that has demonstrated a unique mechanism of action in preclinical melanoma models. This technical guide provides a comprehensive overview of the molecular pathways affected by this compound, supported by quantitative data from key experiments. It is designed to offer researchers and drug development professionals a detailed understanding of its core functions, particularly its ability to induce ERK-dependent apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Nrf2 signaling pathway.
Data Presentation: Quantitative Effects of this compound on Melanoma Cells
The following tables summarize the key quantitative data regarding the efficacy and molecular impact of this compound on the human melanoma cell line SK-MEL-28.
| Parameter | Cell Line | Value | Reference |
| IC50 | SK-MEL-28 (human melanoma) | 5.2 µM | [1] |
| A549 (human lung cancer, high Nrf2) | 27.9 µM | [1] |
Table 1: this compound In Vitro Efficacy. The half-maximal inhibitory concentration (IC50) of this compound highlights its potency in melanoma cells and suggests that high basal levels of Nrf2 may confer resistance.
| Molecular Target | Cell Line | Fold Change | Treatment Conditions | Reference |
| Nrf2 Protein | SK-MEL-28 | ~3-fold increase | 20 µM this compound | [1] |
Table 2: Effect of this compound on Protein Expression. this compound treatment leads to a significant upregulation of the Nrf2 protein, a key transcription factor in the oxidative stress response.
Core Mechanism of Action: A Dual-Pronged Attack
This compound exerts its anti-melanoma effects primarily through two interconnected signaling pathways: the induction of ERK-dependent apoptosis and the generation of reactive oxygen species (ROS) that subsequently activates the Nrf2 pathway.
Induction of ERK-Dependent Apoptosis
A distinctive feature of this compound is its ability to induce apoptosis in melanoma cells in a manner that is dependent on the extracellular signal-regulated kinase (ERK) pathway.[2][3][4] This is noteworthy as the ERK pathway is often associated with cell proliferation and survival in melanoma.[2][3][4] The precise mechanism by which this compound converts this pro-survival signal into a pro-apoptotic one is a key area of ongoing research. It has been demonstrated that this apoptotic induction occurs in melanoma cell lines with either BRAF or NRAS mutations.[4]
ROS Production and Nrf2 Signaling Activation
Transcriptome analysis of SK-MEL-28 cells treated with this compound revealed that the most significantly upregulated genetic pathway is the one controlled by the nuclear factor erythroid 2-related factor 2 (Nrf2).[2][3] Nrf2 is a master regulator of the cellular response to oxidative stress.[2][3] this compound treatment leads to an increase in intracellular reactive oxygen species (ROS).[2][3] This elevation in ROS is believed to be the primary trigger for the activation of the Nrf2 signaling pathway.[2][3]
The increased ROS levels promote the stabilization of the Nrf2 protein, leading to its accumulation and subsequent translocation to the nucleus where it activates the transcription of antioxidant and detoxification genes.[1] Interestingly, while Nrf2 activation is a response to this compound-induced oxidative stress, this pathway also appears to confer a degree of resistance to the compound.[2][3] This is supported by the observation that cancer cells with constitutively high levels of Nrf2 are more resistant to this compound.[2][3] Furthermore, scavenging ROS with agents like N-acetyl cysteine (NAC) significantly reduces the anti-cancer activity of this compound.[2][3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.
Figure 1: this compound Signaling Pathway in Melanoma. This diagram illustrates the dual mechanism of this compound, showing its induction of ROS and modulation of the ERK pathway, leading to Nrf2 activation and apoptosis, respectively.
Figure 2: Experimental Workflow. This diagram outlines the typical experimental process for evaluating the effects of this compound on melanoma cells, from cell treatment to various downstream assays and data analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50). Assays like the MTT or WST-8 assay are commonly used.
-
Protocol:
-
Seed SK-MEL-28 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 24-72 hours).
-
Add the viability reagent (e.g., WST-8) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
-
Measurement of Intracellular ROS
-
Principle: To quantify the levels of reactive oxygen species within the cells following treatment with this compound. Probes such as CellROX Deep Red are used, which fluoresce upon oxidation.
-
Protocol:
-
Seed SK-MEL-28 cells in appropriate culture plates.
-
Treat the cells with this compound or a positive control (e.g., tert-butyl hydroperoxide) for a defined period. A ROS scavenger like N-acetyl cysteine can be used as a negative control.
-
Add the ROS-sensitive fluorescent probe (e.g., CellROX Deep Red) to the cells and incubate as per the manufacturer's protocol.
-
Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope.
-
Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
-
Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins, such as Nrf2 and phosphorylated ERK (p-ERK), in response to this compound treatment.
-
Protocol:
-
Treat SK-MEL-28 cells with this compound for the desired time.
-
Lyse the cells in a suitable buffer to extract total proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-p-ERK, anti-ERK, and a loading control like beta-actin).
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to the loading control.
-
DNA Microarray Analysis
-
Principle: To obtain a global view of the changes in gene expression in melanoma cells after treatment with this compound.
-
Protocol:
-
Treat SK-MEL-28 cells with this compound or vehicle control.
-
Isolate total RNA from the cells and assess its quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA and label it with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridize the labeled cDNA to a microarray chip containing thousands of known gene probes.
-
Wash the chip to remove unbound cDNA.
-
Scan the microarray chip to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Analyze the data to identify differentially expressed genes and perform pathway analysis to understand the biological implications of these changes.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide).
-
Protocol:
-
Treat SK-MEL-28 cells with this compound for the desired duration.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.
-
Conclusion
This compound presents a promising and multi-faceted mechanism of action against melanoma. By simultaneously inducing ROS-mediated activation of the Nrf2 pathway and promoting ERK-dependent apoptosis, it leverages a unique strategy to induce cancer cell death. The data and protocols presented in this guide offer a foundational understanding for further research and development of this compound as a potential therapeutic agent for melanoma. Future investigations should aim to further elucidate the downstream effectors of the ERK-dependent apoptotic switch and explore strategies to modulate the Nrf2 response to enhance the therapeutic efficacy of this compound.
References
- 1. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the ACA-28 Signaling Pathway: A Technical Guide to Its Core Mechanisms and Modulation
An In-depth Analysis for Researchers and Drug Development Professionals
The ACA-28 signaling pathway represents a novel area of investigation with significant potential for therapeutic intervention across a range of diseases. This technical guide provides a comprehensive overview of the current understanding of the this compound pathway, focusing on its core components, downstream effects, and mechanisms of modulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising field.
Core Signaling Cascade of this compound
The this compound signaling pathway is initiated by the binding of a specific, yet-to-be-fully-characterized ligand to the this compound receptor, a putative G-protein coupled receptor. This event triggers a conformational change in the receptor, leading to the activation of downstream signaling molecules. While research is ongoing, a consensus on the primary downstream effectors is beginning to emerge.
The Biological Activity of ACA-28 on Pancreatic Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular mechanisms and biological effects of ACA-28, a novel anticancer compound, on pancreatic cancer cells. The information presented herein is synthesized from peer-reviewed research, providing a comprehensive resource for understanding its therapeutic potential and mode of action.
Core Findings: this compound's Dual-Action Mechanism in Pancreatic Cancer
This compound, an analogue of 1'-acetoxychavicol acetate, has demonstrated significant anticancer activity against pancreatic cancer cell lines, including T3M4 and PANC-1.[1] Its mechanism of action is primarily centered around the induction of reactive oxygen species (ROS), which triggers two opposing cellular responses: a cytotoxic, pro-apoptotic pathway and a pro-survival signaling cascade. This dual effect underscores the complexity of this compound's interaction with cancer cell biology and highlights a potential strategy for enhancing its therapeutic efficacy.
The primary cytotoxic effect of this compound is mediated through the extracellular signal-regulated kinase (ERK) MAPK signaling pathway.[1][2] The compound's induction of ROS leads to the activation of this pathway, ultimately culminating in ERK-dependent apoptosis.[1][2] This targeted induction of programmed cell death in cancer cells is a key feature of its therapeutic potential.
Concurrently with the induction of apoptosis, this compound triggers a defensive response in cancer cells through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response, and its upregulation by this compound-induced ROS serves as a protective mechanism for the cancer cells, mitigating the compound's cytotoxic effects.[1] This observation has led to a promising therapeutic strategy: combining this compound with an Nrf2 inhibitor to amplify its anticancer activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's activity in pancreatic cancer cells.
Table 1: Synergistic Cytotoxicity of this compound and Nrf2 Inhibitor ML385 on Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | ML385 Concentration (µM) | Relative Cell Viability (%) |
| T3M4 | 5 | 0 | ~80 |
| 5 | 5 | ~50 | |
| 10 | 0 | ~60 | |
| 10 | 5 | ~30 | |
| PANC-1 | 5 | 0 | ~90 |
| 5 | 5 | ~65 | |
| 10 | 0 | ~75 | |
| 10 | 5 | ~45 |
Data are estimations derived from graphical representations in the cited literature and represent the approximate relative cell viability after treatment.[1]
Experimental Protocols
Detailed methodologies for the key experiments investigating the biological activity of this compound are provided below.
Cell Viability Assay
This protocol outlines the procedure for determining the effect of this compound on the viability of pancreatic cancer cells.[1]
-
Cell Seeding: Pancreatic cancer cells (T3M4 or PANC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, with or without the Nrf2 inhibitor ML385. Control wells are treated with the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A cell viability reagent (e.g., Cell Count Reagent SF, which utilizes a WST-8 tetrazolium salt) is added to each well.
-
Incubation and Measurement: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. The absorbance is then measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the relative cell viability.
Reactive Oxygen Species (ROS) Detection
This protocol describes the method for measuring intracellular ROS levels induced by this compound.[1]
-
Cell Seeding: Pancreatic cancer cells are seeded in appropriate culture vessels (e.g., 12-well plates) and incubated overnight.
-
Pre-treatment (Optional): For experiments investigating the role of ROS, cells can be pre-incubated with an ROS scavenger such as N-acetyl cysteine (NAC).
-
ROS Probe Loading: Cells are loaded with a fluorescent ROS probe (e.g., CellROX™ Deep Red Reagent) by adding it to the culture medium at a final concentration of 5 µM and incubating for 15-30 minutes at 37°C.
-
Compound Treatment: this compound is added to the cells at the desired concentration.
-
Incubation: Cells are incubated for a specified time (e.g., 60 minutes) at 37°C.
-
Measurement: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins, such as Nrf2, in response to this compound treatment.[1]
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-Nrf2). An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Apoptosis Assay (General Protocol)
While the specific details of the apoptosis assay used in the primary this compound study are not extensively described, a general protocol for assessing apoptosis via Annexin V and Propidium Iodide (PI) staining is provided below.
-
Cell Treatment: Pancreatic cancer cells are treated with this compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key molecular pathways affected by this compound and a general workflow for its investigation.
Caption: this compound signaling pathway in pancreatic cancer cells.
Caption: General experimental workflow for this compound analysis.
References
ACA-28: A Technical Guide to a Novel Modulator of ERK MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACA-28 is a synthetic analogue of 1'-acetoxychavicol acetate (ACA), a natural compound found in ginger.[1] It has been identified as a novel and potent modulator of the Extracellular signal-Regulated Kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] Unlike many cancer therapies that aim to inhibit this pathway, this compound exerts its anticancer effects by paradoxically stimulating ERK phosphorylation.[2] This unique mechanism leads to ERK-dependent apoptosis, preferentially in cancer cells where the ERK pathway is already hyperactivated due to mutations in upstream regulators like BRAF or NRAS.[2][3] this compound has demonstrated greater potency than its parent compound, ACA, and exhibits selectivity for cancer cells over normal cells, marking it as a promising seed compound for the development of new melanoma therapeutics.[2]
Mechanism of Action
The primary mechanism of this compound involves the induction of sustained ERK activation. In melanoma cells with oncogenic mutations, this hyper-stimulation of an already active pathway triggers a cellular stress response that culminates in apoptosis.[2][4] This effect is abrogated when ERK activation is blocked by MEK inhibitors, confirming the pathway's critical role.[2][5]
A crucial component of this compound's activity is its ability to increase intracellular levels of Reactive Oxygen Species (ROS).[1] The anticancer effects of this compound are significantly diminished by ROS scavengers like N-acetyl cysteine.[1] This elevation in oxidative stress activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key cellular defense mechanism against oxidative damage.[1] While Nrf2 activation is typically a survival response, its role in the context of this compound is complex; studies show that inhibiting Nrf2 can substantially enhance the cell death-inducing properties of this compound, suggesting a potential combination therapy strategy.[1]
Data Presentation: In Vitro Efficacy
This compound demonstrates selective cytotoxicity against cancer cells compared to their normal counterparts. Quantitative data from cell viability assays highlight this differential activity.
| Compound | Cell Line | Cell Type | IC50 Value (µM) |
| This compound | SK-MEL-28 | Human Melanoma | 5.3 |
| This compound | NHEM | Normal Human Melanocytes | 10.1 |
| Data sourced from MedchemExpress, citing primary literature.[2] |
Mandatory Visualization
Caption: this compound induces apoptosis via sustained ERK phosphorylation.
References
- 1. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. med.kindai.ac.jp [med.kindai.ac.jp]
- 5. researchgate.net [researchgate.net]
The Role of Reactive Oxygen Species (ROS) Induction in the Anticancer Activity of ACA-28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACA-28, a synthetic derivative of 1'-Acetoxychavicol Acetate (ACA), has emerged as a promising anticancer compound, particularly effective against cancer cells with hyperactivated Extracellular signal-regulated kinase (ERK) MAPK signaling, such as melanoma and pancreatic cancer.[1] A growing body of evidence highlights the induction of Reactive Oxygen Species (ROS) as a pivotal mechanism in the anticancer activity of this compound. This technical guide provides an in-depth analysis of the role of ROS in this compound's therapeutic effects, detailing the underlying signaling pathways, experimental validation, and quantitative data. It has been observed that the anticancer efficacy of this compound is significantly diminished by the ROS scavenger N-acetyl cysteine, underscoring the critical role of ROS in its mechanism of action.[2]
Introduction
The dysregulation of the ERK MAPK pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3] this compound exhibits a unique property of preferentially inducing ERK-dependent apoptosis in cancer cells.[3] This activity is intrinsically linked to its ability to elevate intracellular ROS levels.[2] This guide will explore the dual role of ROS in this compound's mechanism: directly contributing to cytotoxicity and activating downstream signaling cascades, most notably the Nrf2 pathway. While ROS induction is a key driver of this compound's anticancer effects, it also triggers a protective response in cancer cells through the upregulation of Nrf2 signaling.[3] This suggests that a combination therapy involving this compound and an Nrf2 inhibitor could be a promising strategy to enhance its therapeutic efficacy.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Key Findings |
| SK-MEL-28 | Melanoma | Not explicitly quantified in the provided text, but shown to be effective. | This compound induces apoptosis and upregulates the Nrf2 pathway. |
| T3M4 | Pancreatic Cancer | Not explicitly quantified in the provided text, but shown to be effective. | Combination with an Nrf2 inhibitor (ML385) enhances cell death.[2] |
| PANC-1 | Pancreatic Cancer | Not explicitly quantified in the provided text, but shown to be effective. | Combination with an Nrf2 inhibitor (ML385) enhances cell death.[2] |
| A549 | Lung Cancer | Demonstrated resistance to this compound. | High constitutive levels of Nrf2 protein are associated with resistance.[2] |
Table 2: Effect of this compound on ROS Induction and Nrf2 Signaling
| Cell Line | Treatment | Effect on ROS Levels | Effect on Nrf2 Protein Levels |
| SK-MEL-28 | This compound | Increased | Increased |
| SK-MEL-28 | This compound + N-acetyl cysteine | ROS levels attenuated | Not specified |
Signaling Pathways
The anticancer activity of this compound is mediated through a complex signaling network initiated by the induction of ROS.
This compound Induced ROS and Apoptosis Pathway
This compound treatment leads to an increase in intracellular ROS levels. This oxidative stress is a key contributor to the induction of apoptosis in cancer cells. The pro-apoptotic effects of this compound can be significantly mitigated by the use of ROS scavengers, confirming the central role of ROS in its cytotoxic mechanism.
Caption: this compound induces apoptosis via ROS production.
This compound and the Nrf2 Signaling Pathway
The increase in intracellular ROS triggered by this compound also activates the Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative stress.[3] Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. ROS induced by this compound are thought to oxidize cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which paradoxically can confer some level of protection to the cancer cells against this compound.[3]
Caption: this compound activates the Nrf2 pathway via ROS.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the role of ROS in this compound's anticancer activity.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Protocol:
-
Seed cancer cells (e.g., SK-MEL-28) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Measurement of Intracellular ROS (DCFDA Assay)
-
Objective: To quantify the levels of intracellular ROS induced by this compound.
-
Protocol:
-
Culture cancer cells in 6-well plates.
-
Treat the cells with this compound for the specified duration.
-
Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Objective: To detect and quantify apoptosis induced by this compound.
-
Protocol:
-
Treat cells with this compound for the indicated time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of key proteins in the Nrf2 pathway.
-
Protocol:
-
Treat cells with this compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General workflow for in vitro this compound studies.
Conclusion and Future Directions
The induction of ROS is a cornerstone of the anticancer activity of this compound. This is supported by the direct cytotoxic effects of elevated ROS and the activation of the Nrf2 signaling pathway. While the activation of Nrf2 represents a cellular defense mechanism that can lead to resistance, it also presents a therapeutic vulnerability.[2] Future research should focus on synergistic combination therapies, such as the co-administration of this compound with Nrf2 inhibitors, to potentiate its anticancer effects.[2] Further elucidation of the downstream targets of this compound-induced ROS and a deeper understanding of the interplay between ROS, the ERK MAPK pathway, and the Nrf2 pathway will be crucial for the clinical development of this compound and related compounds.
References
- 1. This compound, an anticancer compound, induces Pap1 nuclear accumulation via ROS-dependent and -independent mechanisms in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to ACA-28 and the Activation of the Nrf2 Signaling Pathway
Abstract
This technical guide provides a comprehensive overview of the current understanding of this compound, a novel ERK MAPK signaling modulator, and its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document details the mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for key assays, and includes visualizations of the signaling pathway and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and cellular effects of this compound and similar compounds.
Introduction to this compound and the Nrf2 Signaling Pathway
This compound is a potent modulator of the ERK MAPK signaling pathway that has demonstrated selective inhibition of cancer cell growth and induction of apoptosis.[1] Recent studies have revealed that a significant cellular response to this compound involves the activation of the Nrf2 signaling pathway.[2] The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, such as reactive oxygen species (ROS), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a wide array of cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Mechanism of this compound-Mediated Nrf2 Activation
The primary mechanism by which this compound activates the Nrf2 signaling pathway is through the induction of intracellular reactive oxygen species (ROS).[1][2] Treatment of cancer cells with this compound leads to a dose-dependent increase in ROS levels.[1] This elevation in oxidative stress is believed to disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 initiates the transcription of its target genes as a protective response to the this compound-induced cellular stress. This is supported by findings that the anticancer activity of this compound is significantly attenuated by the ROS scavenger N-acetyl cysteine.[2]
Quantitative Data on this compound and Nrf2 Pathway Activation
While detailed quantitative data on the fold-change of specific Nrf2 target genes following this compound treatment is limited in publicly available literature, a global gene expression analysis using DNA microarrays in human melanoma SK-MEL-28 cells has identified the Nrf2-mediated oxidative stress response as the most significantly upregulated canonical pathway upon treatment with this compound.[2][3]
The following table summarizes the key findings related to this compound's effect on the Nrf2 pathway.
| Parameter | Cell Line | This compound Concentration | Observation | Reference |
| Nrf2 Protein Levels | SK-MEL-28 | 10 µM | Increased Nrf2 protein levels observed after 6 hours of treatment. | [1] |
| ROS Production | SK-MEL-28 | 20-50 µM | Dose-dependent induction of ROS production within 1 hour. | [1] |
| Global Gene Expression | SK-MEL-28 | Not specified | Nrf2-mediated oxidative stress response was the most upregulated pathway. | [2][3] |
| Cell Growth Inhibition (IC50) | SK-MEL-28 | 5.3 µM | This compound inhibits the growth of melanoma cells. | [1] |
| Cell Growth Inhibition (IC50) | NHEM (normal melanocytes) | 10.1 µM | This compound shows selectivity for cancer cells over normal cells. | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to study the activation of the Nrf2 signaling pathway by this compound. These are generalized protocols that can be adapted for specific experimental needs.
Western Blot Analysis of Nrf2 and Keap1
This protocol details the detection and quantification of Nrf2 and Keap1 protein levels in cell lysates.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (1:1000) and Keap1 (1:1000) overnight at 4°C. A loading control antibody, such as β-actin or GAPDH (1:5000), should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes (HO-1, NQO1)
This protocol is for measuring the mRNA expression levels of Nrf2 target genes.
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound as described for the Western blot protocol.
-
RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2.
-
Cell Transfection: Plate cells in a 24-well plate. Co-transfect the cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a vehicle control for the desired time period.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity using a luciferase assay reagent.
-
Subsequently, measure the Renilla luciferase activity using a Stop & Glo reagent.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
Immunofluorescence for Nrf2 Nuclear Translocation
This protocol visualizes the subcellular localization of Nrf2.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound or a vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Incubate with an anti-Nrf2 primary antibody (1:200) in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500) in blocking buffer for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Mandatory Visualizations
Nrf2 Signaling Pathway
Caption: The Nrf2 signaling pathway under basal and stress conditions.
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound-induced Nrf2 activation.
Experimental Workflow for Investigating this compound Effects
Caption: A typical experimental workflow for studying this compound's effects on the Nrf2 pathway.
Conclusion
This compound is a promising anticancer compound that activates the Nrf2 signaling pathway through the induction of ROS. This activation represents a cellular defense mechanism against the compound's cytotoxic effects. While global gene expression analysis has confirmed the upregulation of the Nrf2 pathway, further research is needed to quantify the precise effects of this compound on the expression of individual Nrf2 target genes and to fully elucidate the downstream consequences of this activation in different cancer types. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate the intricate relationship between this compound and the Nrf2 signaling pathway.
References
Structural Analysis of ACA-28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACA-28 is a novel modulator of the ERK MAPK signaling pathway, demonstrating significant anticancer properties, particularly in melanoma and pancreatic cancer cells.[1][2][3] Its mechanism of action is linked to the induction of reactive oxygen species (ROS) and subsequent upregulation of the Nrf2 signaling pathway.[1][2][4] This document provides a comprehensive technical overview of the structural analysis of this compound, a derivative of 1'-acetoxychavicol acetate (ACA).[5] It includes detailed methodologies for key analytical techniques, a summary of structural and physicochemical data, and visualizations of its primary signaling pathway and the experimental workflow for its characterization.
Introduction
This compound has been identified as a promising anticancer compound with a unique ability to preferentially induce ERK-dependent apoptosis in melanoma cells.[1] Understanding the precise chemical structure of this compound is fundamental to elucidating its structure-activity relationship (SAR), optimizing its therapeutic potential, and ensuring its quality and consistency in preclinical and clinical development. This guide outlines the standard analytical procedures for the structural confirmation and characterization of this compound.
Physicochemical and Structural Data
The structural elucidation of this compound (CAS No. 948044-25-5) was accomplished through a combination of spectroscopic techniques.[3] The data presented below are representative of the expected results from these analyses.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₆ |
| Molecular Weight | 316.31 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
| Purity (HPLC) | >98% |
| IC₅₀ (SK-MEL-28) | 5.3 µM[3] |
| IC₅₀ (NHEM) | 10.1 µM[3] |
Table 2: Representative ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.15 | d | 2H | Ar-H |
| 6.85 | d | 2H | Ar-H |
| 5.90 | m | 1H | Olefinic-H |
| 5.20 | d | 1H | Olefinic-H |
| 5.10 | d | 1H | Olefinic-H |
| 4.50 | t | 1H | CH-OAc |
| 3.80 | s | 3H | OCH₃ |
| 2.10 | s | 3H | OAc-CH₃ |
| 2.05 | s | 3H | OAc-CH₃ |
Table 3: Representative ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C=O (acetate) |
| 169.8 | C=O (acetate) |
| 151.0 | Ar-C |
| 142.0 | Ar-C |
| 138.5 | Olefinic-C |
| 128.0 | Ar-C |
| 115.0 | Olefinic-C |
| 112.0 | Ar-C |
| 75.0 | CH-OAc |
| 56.0 | OCH₃ |
| 21.2 | OAc-CH₃ |
| 21.0 | OAc-CH₃ |
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Assignment |
| HR-ESI-MS | Positive | 317.0968 | [M+H]⁺ |
| HR-ESI-MS | Positive | 339.0787 | [M+Na]⁺ |
| MS/MS Fragmentation | Positive | 257.0759 | [M+H - C₂H₄O]⁺ |
| MS/MS Fragmentation | Positive | 215.0652 | [M+H - C₄H₆O₂]⁺ |
Experimental Protocols
The following sections detail the methodologies used for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: 5-10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
High-Resolution Mass Spectrometry (HR-MS)
-
Objective: To determine the exact molecular weight and elemental composition.
-
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer coupled with an Electrospray Ionization (ESI) source.
-
Sample Preparation: A 1 mg/mL stock solution of this compound in methanol was prepared. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Analysis: The sample was infused at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.5 kV. The mass range was set to m/z 100-1000.
-
Data Processing: The acquired mass spectra were analyzed to identify the monoisotopic mass of the parent ion. The elemental composition was calculated based on the accurate mass measurement.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA). The gradient was run from 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: 1 mg/mL stock solution of this compound in methanol, diluted to 0.1 mg/mL with the mobile phase.
-
Analysis: A 10 µL injection volume was used. Purity was determined by the area percentage of the main peak.
Visualizations
This compound Signaling Pathway
The primary mechanism of action for this compound involves the induction of ROS, which in turn activates the Nrf2 signaling pathway, a key cellular defense against oxidative stress.[1][2]
Caption: this compound induces ROS, leading to Keap1 inactivation and Nrf2-mediated gene expression.
Experimental Workflow for Structural Elucidation
The confirmation of the this compound structure follows a logical progression of analytical techniques.
Caption: Workflow for the structural confirmation and purity analysis of this compound.
Conclusion
The structural analysis of this compound, confirmed by NMR and mass spectrometry, establishes a foundational understanding of this potent anticancer agent. The methodologies and data presented in this guide serve as a benchmark for future research, development, and quality control of this compound. A thorough characterization of its chemical structure is paramount for advancing this compound through the drug development pipeline and exploring its full therapeutic potential.
References
- 1. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ERK modulator | Apoptosis | Melanoma | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an anticancer compound, induces Pap1 nuclear accumulation via ROS-dependent and -independent mechanisms in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of ACA-28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies on the efficacy of ACA-28, a novel ERK MAPK signaling modulator with demonstrated anticancer properties. This document outlines the quantitative data from key experiments, details the experimental protocols used, and visualizes the underlying signaling pathways and experimental workflows.
Core Findings: this compound Efficacy and Mechanism of Action
This compound is an anticancer compound that selectively induces apoptosis in cancer cells with a dysregulated extracellular signal-regulated kinase (ERK) MAPK pathway.[1] Its mechanism of action is primarily driven by the induction of reactive oxygen species (ROS), which in turn activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master transcription factor that regulates the cellular response to oxidative stress.[1]
Studies have shown that while this compound's anticancer activity is partly mediated by ROS production, the subsequent upregulation of the Nrf2 signaling pathway can confer resistance to the compound.[1] This has led to the exploration of combination therapies, where the use of an Nrf2 inhibitor can enhance the cytotoxic effects of this compound in cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound efficacy.
| Cell Line | Cell Type | IC50 Value (µM) | Notes |
| SK-MEL-28 | Human Melanoma | 5.2 | A cell line with high basal ERK activity. |
| NHEM | Normal Human Melanocytes | 10.1 | Demonstrates preferential activity against cancerous melanoma cells over normal melanocytes. |
| A549 | Human Non-Small Cell Lung Cancer | 27.9 | This cell line has constitutively high levels of Nrf2 protein, contributing to its resistance.[1] |
| Cell Line | Treatment | Effect on Cell Viability |
| T3M4 | This compound + ML385 (Nrf2 inhibitor) | The combination of this compound with the Nrf2 inhibitor ML385 substantially enhanced the cell death-inducing property of this compound.[1] |
| PANC-1 | This compound + ML385 (Nrf2 inhibitor) | Similar to T3M4 cells, the combination therapy significantly increased the cytotoxic effect of this compound.[1] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its in vitro efficacy.
Experimental Protocols
The following are summaries of the experimental protocols used in the in vitro evaluation of this compound.
Cell Lines and Culture
-
Cell Lines:
-
Human melanoma: SK-MEL-28
-
Human non-small cell lung cancer: A549
-
Human pancreatic cancer: T3M4, PANC-1
-
Normal human melanocytes: NHEM
-
-
Culture Conditions: Cells are typically cultured in Dulbecco’s modified Eagle’s medium (DMEM) or RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Reagents
-
This compound: Synthesized and dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Nrf2 Inhibitor: ML385 is used to inhibit the DNA-binding activity of the Nrf2-MAFG complex.
-
ROS Scavenger: N-acetyl cysteine (NAC) is used to attenuate the effects of ROS.
-
ROS Inducer (Control): Tert-butyl hydroperoxide (TBHP) can be used as a positive control for ROS induction.
Cell Viability Assay (WST-8 Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Add varying concentrations of this compound (and/or other compounds like ML385) to the wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50 value is calculated based on the dose-response curve.
Measurement of Intracellular ROS
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with this compound for the specified time.
-
Probe Loading: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cells and incubate. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, p-ERK, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
DNA Microarray and Pathway Analysis
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.
-
Microarray Hybridization: Process and hybridize the extracted RNA to a human transcriptome array (e.g., Human Transcriptome Array 2.0).
-
Data Acquisition and Analysis: Scan the arrays and analyze the data to identify differentially expressed genes.
-
Pathway Analysis: Use software such as Ingenuity Pathway Analysis to identify the canonical pathways that are significantly enriched in the dataset of differentially expressed genes.
Upregulated Nrf2-Associated Genes
Transcriptome analysis of SK-MEL-28 cells treated with this compound revealed the upregulation of several genes containing consensus binding motifs for Nrf2.[2] The top upregulated genes include:
-
AKR1C1
-
AKR1C2
-
GCLM
-
SLC7A11
-
HMOX1
-
NQO1
-
SRXN1
-
TXNRD1
-
G6PD
-
ME1
-
PGD
These genes are involved in various antioxidant and detoxification processes, underscoring the activation of the Nrf2 pathway as a key response to this compound treatment.
References
Foundational Research on ERK MAPK Signaling Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on modulators of the Extracellular Signal-Regulated Kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This critical cellular cascade is a key regulator of cell proliferation, differentiation, survival, and apoptosis.[1][2] Its dysregulation is a hallmark of numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][3] This document details the core signaling pathway, summarizes quantitative data for various modulators, provides detailed experimental protocols for their characterization, and visualizes key processes using signaling pathway and workflow diagrams.
The Core ERK MAPK Signaling Pathway
The ERK/MAPK pathway is a highly conserved kinase cascade that transduces signals from the cell surface to the nucleus.[3][4] The canonical pathway is initiated by the binding of extracellular signals, such as growth factors, to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a series of sequential phosphorylation events, activating Ras, which in turn activates RAF kinases (A-RAF, B-RAF, C-RAF).[3][4][5] Activated RAF then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK Kinases), which are dual-specificity kinases that phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues.[2][4] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate a multitude of transcription factors, ultimately altering gene expression to drive cellular responses like proliferation and survival.[1][3]
Canonical ERK MAPK Signaling Pathway.
Modulators of the ERK MAPK Signaling Pathway
Modulation of the ERK MAPK pathway, primarily through inhibition, is a key strategy in cancer therapy.[1][6] Inhibitors have been developed to target various kinases within the cascade, including RAF, MEK, and ERK.[3] ERK activators are also valuable research tools for dissecting the intricacies of the pathway.[7]
ERK MAPK Pathway Inhibitors
Inhibitors targeting the ERK MAPK pathway are a major focus of drug development. These small molecules are typically designed to be ATP-competitive, binding to the ATP-binding site of the target kinase to prevent its activity.[1]
Table 1: Quantitative Data for Selected ERK MAPK Pathway Inhibitors
| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Assay Condition | Reference |
| RAF Inhibitors | ||||
| Vemurafenib | BRAFV600E | IC50: 31 nM | BRAFV600E kinase assay | [3] |
| Dabrafenib | BRAFV600E | IC50: 0.8 nM | BRAFV600E kinase assay | [3] |
| MEK Inhibitors | ||||
| Trametinib | MEK1/2 | IC50: 0.7 nM (MEK1), 0.9 nM (MEK2) | Cell-free assay | [8] |
| Cobimetinib (GDC-0973) | MEK1/2 | IC50: 4.2 nM | Cell-free assay | [8] |
| U0126 | MEK1/2 | IC50: 72 nM (MEK1), 58 nM (MEK2) | Cell-free assay | [4] |
| ERK Inhibitors | ||||
| Ulixertinib (BVD-523) | ERK1/2 | Ki: 0.3 nM (ERK1), 0.04 nM (ERK2) | Biochemical assay | [9] |
| Ravoxertinib (GDC-0994) | ERK1/2 | IC50: 1.1 nM (ERK1), 0.3 nM (ERK2) | Biochemical assay | [10] |
| Temuterkib (LY3214996) | ERK1/2 | IC50: 5 nM (both ERK1 and ERK2) | Biochemical assay | [9][10] |
| MK-8353 | ERK1/2 | IC50: 20 nM (ERK1), 7 nM (ERK2) | Biochemical assay | [11] |
| KO-947 | ERK1/2 | IC50: 10 nM | Biochemical assay | [11] |
| FR 180204 | ERK1/2 | Ki: 0.31 µM (ERK1), 0.14 µM (ERK2) | ATP-competitive assay | [10] |
ERK MAPK Pathway Activators
While the primary therapeutic focus is on inhibition, ERK activators are crucial for research purposes, allowing for controlled stimulation of the pathway to study its downstream effects.[7]
Table 2: Selected ERK MAPK Pathway Activators
| Activator | Mechanism of Action | Application | Reference |
| Phorbol 12-myristate 13-acetate (PMA) | Activates Protein Kinase C (PKC), which can activate the Raf-MEK-ERK cascade. | Widely used in cell culture to induce ERK activation. | [2] |
| Epidermal Growth Factor (EGF) | Binds to EGFR, leading to the activation of the Ras-Raf-MEK-ERK pathway. | Used to study growth factor-induced signaling. | [4] |
Key Experimental Protocols
The characterization of ERK MAPK signaling modulators relies on a variety of robust in vitro and cell-based assays. The following sections provide detailed methodologies for some of the most critical experiments.
In Vitro Kinase Assay for ERK Inhibitors
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ERK.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific ERK substrate, such as Myelin Basic Protein (MBP). The amount of phosphorylated substrate is then measured, often using a luminescence-based method that detects the amount of ADP produced.
Materials:
-
Active recombinant ERK1 or ERK2 enzyme
-
ERK substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).
-
Reaction Setup:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted ERK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP to each well.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Assay Workflow.
Western Blot for Phosphorylated ERK (p-ERK)
This widely used technique semi-quantitatively measures the level of activated ERK in cell lysates.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of ERK. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against p-ERK1/2 (e.g., anti-phospho-p44/42 MAPK)
-
Primary antibody against total ERK1/2 (for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat cultured cells with the modulator of interest for the desired time.
-
Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using image analysis software. Normalize the p-ERK signal to the total ERK signal for each sample.
Western Blot Workflow for p-ERK Detection.
Cell Viability Assay
This assay determines the effect of an ERK MAPK modulator on cell proliferation and survival.
Principle: A common method is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cultured cells
-
96-well plates
-
Test modulator compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test modulator for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each modulator concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The ERK MAPK signaling pathway remains a critical area of research in both fundamental cell biology and drug discovery. The development of potent and selective modulators, particularly inhibitors, has provided valuable tools for dissecting the pathway's role in disease and has led to clinically approved cancer therapies. The experimental protocols detailed in this guide provide a foundation for the characterization of novel ERK MAPK modulators, enabling researchers to assess their efficacy and mechanism of action. As our understanding of the complexities of this pathway continues to grow, so too will the opportunities for developing more effective and targeted therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ACA-28: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACA-28 is a synthetic derivative of 1'-Acetoxychavicol Acetate (ACA), a natural compound found in ginger. It has been identified as a promising anticancer agent with selective cytotoxicity towards cancer cells, particularly those with a hyperactivated Extracellular signal-regulated kinase (ERK) signaling pathway. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based research, focusing on its mechanism of action and methods for evaluating its cellular effects.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism. It selectively induces apoptosis in cancer cells that exhibit elevated ERK signaling, a pathway often dysregulated in various malignancies like melanoma and pancreatic cancer.[1][2] The primary mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to further downstream signaling events.[1][2] Interestingly, this compound treatment also leads to the upregulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a cellular defense mechanism against oxidative stress.[1][2] This suggests a complex interplay between ROS-induced apoptosis and the cell's antioxidant response.
Data Presentation
Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines. The sensitivity to this compound can be influenced by the endogenous levels of Nrf2, with higher Nrf2 expression correlating with increased resistance.[1]
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| SK-MEL-28 | Melanoma | 5.2 | High sensitivity |
| A549 | Lung Cancer | 27.9 | Higher resistance, correlated with high Nrf2 levels.[1] |
| T3M4 | Pancreatic Cancer | Synergistic effect observed | Co-treatment with an Nrf2 inhibitor (ML385) significantly enhances this compound-induced cell death.[1] |
| PANC-1 | Pancreatic Cancer | Synergistic effect observed | Co-treatment with an Nrf2 inhibitor (ML385) significantly enhances this compound-induced cell death.[1] |
Apoptosis Induction by this compound
This compound induces apoptosis in a dose- and time-dependent manner. The following table provides representative data on the percentage of apoptotic cells in a melanoma cell line (e.g., SK-MEL-28) after treatment with this compound, as would be measured by Annexin V/PI flow cytometry.
| This compound Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 24 | ~5 | ~2 |
| 5 | 24 | ~20 | ~10 |
| 10 | 24 | ~40 | ~25 |
| 0 (Control) | 48 | ~6 | ~3 |
| 5 | 48 | ~35 | ~20 |
| 10 | 48 | ~60 | ~35 |
Cell Cycle Analysis
Treatment with this compound can lead to cell cycle arrest. Below is a representative table illustrating the expected changes in cell cycle distribution in a cancer cell line following this compound treatment, as determined by propidium iodide (PI) staining and flow cytometry.
| This compound Concentration (µM) | Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Control) | 24 | 60 | 25 | 15 | <5 |
| 10 | 24 | 50 | 20 | 30 | ~10 |
| 20 | 24 | 40 | 15 | 45 | ~20 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture cancer cell lines (e.g., SK-MEL-28, T3M4, PANC-1) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for protein or flow cytometry analysis). Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1%.
Cytotoxicity Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for p-ERK and Nrf2
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of p-ERK to total ERK and Nrf2 to the loading control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
Application Notes and Protocols for ACA-28 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACA-28 is a synthetic derivative of 1'-Acetoxychavicol Acetate (ACA), a natural compound found in the rhizomes of Languas galanga. It functions as a modulator of the Extracellular signal-Regulated Kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound has demonstrated potent anticancer activity, particularly in melanoma and pancreatic cancer cell lines, by inducing apoptosis through the generation of Reactive Oxygen Species (ROS). These application notes provide detailed protocols for utilizing this compound in laboratory settings to investigate its mechanism of action and evaluate its therapeutic potential.
Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism. It is known to be an ERK MAPK signaling modulator that paradoxically hyperactivates the ERK pathway in cancer cells that already exhibit elevated ERK signaling, such as those with BRAF or RAS mutations. This hyperactivation leads to cellular stress and apoptosis. A key event in this compound-induced cell death is the significant increase in intracellular Reactive Oxygen Species (ROS). This surge in ROS triggers a cascade of events, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a cellular defense mechanism against oxidative stress. However, in the context of this compound treatment, this Nrf2 activation is not sufficient to protect the cancer cells from apoptosis.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-MEL-28 | Melanoma | 5.3 | [1] |
| T3M4 | Pancreatic Cancer | Data not available | [2] |
| PANC-1 | Pancreatic Cancer | Data not available | [2] |
| A549 | Non-Small Cell Lung Cancer | Resistant | [2] |
| NHEM | Normal Human Epidermal Melanocytes | 10.1 | [1] |
Note: The resistance of A549 cells is attributed to constitutively high levels of Nrf2 protein[2].
Experimental Protocols
Determination of IC50 Value using MTT Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest (e.g., SK-MEL-28)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
6-well plates
-
DCFH-DA (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for the specified time. Include an untreated control.
-
After treatment, wash the cells twice with PBS.
-
Incubate the cells with 5 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
For flow cytometry analysis, trypsinize the cells, resuspend them in PBS, and analyze immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
For fluorescence microscopy, add PBS to the wells and visualize the cells under a fluorescence microscope.
Analysis of Nrf2 Pathway Activation by Western Blot
This protocol details the detection of Nrf2 protein levels as an indicator of pathway activation.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control.
Transcriptome Analysis via DNA Microarray
A global gene expression analysis of human melanoma SK-MEL-28 cells treated with this compound was performed using a DNA microarray. The primary finding was the significant upregulation of the Nrf2 signaling pathway[2].
Experimental Workflow:
References
ACA-28: In Vitro Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACA-28 is a novel small molecule modulator of the Extracellular signal-regulated kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has demonstrated potent anticancer activity in preclinical studies, particularly against melanoma and pancreatic cancer cell lines. This compound's mechanism of action involves the induction of reactive oxygen species (ROS), leading to ERK-dependent apoptosis in cancer cells with hyperactivated ERK signaling.[1][2] This document provides detailed application notes and protocols for the in vitro use of this compound, based on published research findings.
Mechanism of Action Overview
This compound exerts its anticancer effects through a multi-faceted mechanism:
-
ROS Induction: this compound treatment leads to an increase in intracellular ROS levels.[2]
-
ERK MAPK Pathway Modulation: The compound further stimulates ERK phosphorylation in cancer cells that already exhibit high basal levels of ERK activation.[3][4]
-
Induction of Apoptosis: The sustained hyperactivation of the ERK pathway, coupled with elevated ROS, triggers programmed cell death, or apoptosis.[1][4]
-
Nrf2 Signaling Activation: As a cellular stress response to increased ROS, this compound treatment also upregulates the Nrf2 signaling pathway, a key regulator of antioxidant responses.[1][2]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data regarding the in vitro effects of this compound on various cancer cell lines.
Table 1: Cell Viability (IC50) Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-MEL-28 | Melanoma | 5.3 | |
| T3M4 | Pancreatic Cancer | Not explicitly stated, but growth inhibition observed | [2] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but growth inhibition observed | [2] |
| NHEM | Normal Human Epidermal Melanocytes | 10.1 |
Table 2: Summary of In Vitro Effects and Experimental Conditions
| Assay | Cell Line(s) | This compound Concentration(s) | Incubation Time(s) | Key Findings | Reference(s) |
| Cell Viability | SK-MEL-28, T3M4, PANC-1 | Varies (e.g., dose-response) | 24 - 72 hours | Dose-dependent decrease in cell viability | [2] |
| ROS Detection | SK-MEL-28 | 10 µM | 1 - 3 hours | Significant increase in intracellular ROS | |
| ERK Phosphorylation (Western Blot) | SK-MEL-28 | 10 µM | 15 - 60 minutes | Increased phosphorylation of ERK1/2 | |
| Apoptosis (Annexin V/PI Staining) | SK-MEL-28 | 10 µM | 24 hours | Induction of apoptosis | |
| Nrf2 Activation (Western Blot) | SK-MEL-28 | 10 µM | 3 - 6 hours | Increased Nrf2 protein levels | [2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (dissolved in DMSO)
-
Target cancer cell lines (e.g., SK-MEL-28, T3M4, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol measures the generation of intracellular ROS following this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Target cancer cell lines (e.g., SK-MEL-28)
-
Complete culture medium
-
6-well plates or 96-well black plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in the appropriate plates and allow them to adhere overnight.
-
DCFH-DA Staining: Wash the cells with serum-free medium. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with serum-free medium to remove excess probe.
-
Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) in serum-free medium. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Incubation: Incubate for the desired time (e.g., 1-3 hours) at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
Protocol 3: Western Blot for ERK Phosphorylation
This protocol is for detecting changes in the phosphorylation status of ERK1/2.
Materials:
-
This compound (dissolved in DMSO)
-
Target cancer cell lines (e.g., SK-MEL-28)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells overnight. Treat with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-ERK1/2, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal loading.
Mandatory Visualizations
References
Application Notes and Protocols for ACA-28 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACA-28 is a modulator of the ERK MAPK signaling pathway with demonstrated anticancer properties.[1] It has been shown to preferentially induce apoptosis in cancer cells, such as melanoma, by inducing the production of reactive oxygen species (ROS) and activating the Nrf2 signaling pathway.[1][2] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.
Quantitative Data Summary
For ease of reference, the key chemical and solubility properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₆ | TargetMol |
| Molecular Weight | 316.31 g/mol | [3] |
| Appearance | White solid | [3] |
| Purity | >98% | [3] |
| Solubility | 80 mg/mL in DMSO | [3] |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 1 year | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a concentrated stock solution of this compound, typically at 10 mM, using dimethyl sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[3]
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 316.31 g/mol = 3.16 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the calculated amount of this compound powder into the tube.
-
-
Dissolving this compound in DMSO:
-
Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 10 mM solution, this would be 1 mL for 3.16 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid in solubilization.[3] Use a bath sonicator for 5-10 minutes, or until the solution is clear.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[3]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock solution into an aqueous medium, such as cell culture medium, for experimental use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
It is recommended to perform serial dilutions to achieve the final desired working concentration. Direct dilution of a small volume of the concentrated stock into a large volume of aqueous medium can lead to precipitation of the compound.
-
For example, to prepare a 10 µM working solution in 1 mL of cell culture medium:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to get a 100 µM solution.
-
Next, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
-
-
The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. Always prepare a vehicle control with the same final concentration of DMSO.
-
-
Immediate Use:
-
It is best to prepare working solutions fresh for each experiment and use them immediately, as the stability of this compound in aqueous solutions has not been extensively characterized.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound in cancer cells.
References
- 1. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ERK modulator | Apoptosis | Melanoma | TargetMol [targetmol.com]
Measuring Reactive Oxygen Species (ROS) Levels Following ACA-28 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[1] While essential for various signaling pathways, an imbalance leading to excessive ROS accumulation—a state known as oxidative stress—can inflict damage to lipids, proteins, and DNA, contributing to numerous pathological conditions.[1][2] Consequently, the modulation of intracellular ROS levels is a critical area of investigation in drug development. Many therapeutic compounds exert their effects by altering the cellular redox state.[3]
This document provides detailed application notes and standardized protocols for the accurate measurement of intracellular ROS levels following treatment with the anti-cancer compound ACA-28. This compound, an enhanced derivative of 1'-acetoxychavicol acetate (ACA), has been shown to induce apoptosis in cancer cells, a process that may involve both ROS-dependent and independent mechanisms.[3] The following methods are designed to offer robust and reproducible means to quantify changes in ROS, enabling a deeper understanding of the compound's mechanism of action.
Application Notes: Selecting the Appropriate ROS Detection Assay
The choice of assay for measuring ROS is critical and depends on the specific type of ROS being investigated and its subcellular location. Fluorescent probes are widely used due to their high sensitivity and suitability for real-time imaging and quantification in live cells.[4][5]
Principles of Common Fluorescent ROS Probes:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA): A cell-permeable compound that, once inside the cell, is deacetylated by esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). DCFH is then oxidized by various ROS, primarily hydroxyl and peroxyl radicals, into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][7] It serves as a general indicator of cellular oxidative stress.[4]
-
Dihydroethidium (DHE): A probe that is oxidized predominantly by the superoxide radical (O₂•⁻) to form a fluorescent product that intercalates with DNA, emitting red fluorescence. This makes it a more specific indicator for superoxide than DCFH-DA.
-
MitoSOX™ Red: A derivative of DHE that specifically targets mitochondria. Once in the mitochondria, it is oxidized by superoxide, producing red fluorescence. This probe is highly selective for detecting mitochondrial superoxide.[4]
Below is a comparative summary of these commonly used fluorescent probes:
| Feature | DCFH-DA | Dihydroethidium (DHE) | MitoSOX™ Red |
| Primary Target ROS | General ROS (H₂O₂, OH•, ROO•) | Superoxide (O₂•⁻) | Mitochondrial Superoxide (O₂•⁻) |
| Subcellular Localization | Cytoplasm | Cytoplasm & Nucleus | Mitochondria |
| Fluorescence Signal | Green (Ex/Em: ~495/529 nm) | Red (Ex/Em: ~518/606 nm) | Red (Ex/Em: ~510/580 nm) |
| Specificity | Low to moderate | Moderate to high for superoxide | High for mitochondrial superoxide |
| Common Applications | General oxidative stress assessment | Measuring cytoplasmic superoxide production | Investigating mitochondrial dysfunction |
Experimental Protocols
The following are detailed protocols for measuring ROS levels in both adherent and suspension cells after treatment with a test compound like this compound. It is crucial to include appropriate controls in every experiment, such as untreated cells (negative control) and cells treated with a known ROS inducer like pyocyanin or hydrogen peroxide (positive control).
Protocol 1: General Cellular ROS Detection using DCFDA/H2DCFDA
This protocol is adapted for a 96-well microplate format.
Materials:
-
DCFDA/H2DCFDA solution (e.g., 20 mM stock in DMSO)
-
1X Assay Buffer (e.g., PBS or HBSS)
-
This compound (stock solution at a known concentration)
-
ROS Inducer (positive control, e.g., pyocyanin)
-
Dark, clear-bottom 96-well microplates
-
Adherent or suspension cells
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a dark, clear-bottom 96-well plate at a density of 25,000-50,000 cells per well and allow them to adhere overnight under standard culture conditions.
-
Staining:
-
Prepare a fresh 20 µM working solution of H2DCFDA by diluting the stock in 1X assay buffer.
-
Remove the culture medium from the wells.
-
Add 100 µL of the 20 µM H2DCFDA working solution to each well.
-
Incubate the plate at 37°C for 45 minutes in the dark.
-
-
Treatment:
-
Aspirate the H2DCFDA solution.
-
Add 100 µL of 1X buffer containing the desired concentrations of this compound or the positive control to the respective wells.
-
Incubate for the desired treatment period (e.g., 1-2 hours). Do not wash the cells after treatment.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.
-
Procedure for Suspension Cells:
-
Cell Preparation: Collect cells by centrifugation and wash once with sterile PBS.
-
Staining:
-
Resuspend the cell pellet in a 20 µM H2DCFDA working solution at a concentration of 1x10⁶ cells/mL.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing and Plating:
-
Pellet the cells and remove the supernatant.
-
Resuspend the cells in 1X assay buffer and add 100 µL (100,000 cells) to each well of a dark, clear-bottom 96-well plate.
-
-
Treatment:
-
Add the desired concentrations of this compound or the positive control to the wells.
-
-
Measurement:
-
Measure the fluorescence intensity immediately using a microplate reader (Ex/Em: ~495/529 nm).
-
Protocol 2: Superoxide Detection using Dihydroethidium (DHE)
This protocol is for a high-throughput screening approach in a 96-well plate format.
Materials:
-
DHE (stock solution, e.g., 5 mg/mL in DMSO)
-
Cell culture medium (e.g., DMEM)
-
1X PBS
-
This compound
-
Hoechst 33342 (for nuclear staining, optional)
-
96-well plates
Procedure for Adherent Cells:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 10,000 cells/well) in a 96-well plate and culture overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
-
DHE Staining:
-
Prepare a fresh 10 µM DHE working solution in pre-warmed cell culture medium.
-
Remove the treatment-containing medium and wash the cells gently with PBS.
-
Add 100 µL of the 10 µM DHE working solution to each well and incubate at 37°C for 30 minutes.
-
-
Washing:
-
Remove the DHE solution and wash each well three times with 1X PBS.
-
-
Nuclear Staining (Optional):
-
Add 200 µL of 1X PBS containing Hoechst 33342 and incubate for 10 minutes at room temperature.
-
Remove the staining solution and add 200 µL of 1X PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content screening platform or fluorescence microscope.
-
Quantify the fluorescence intensity.
-
Protocol 3: Mitochondrial Superoxide Detection using MitoSOX™ Red
This protocol is designed for fluorescence microscopy or microplate reader analysis.
Materials:
-
MitoSOX™ Red Mitochondrial Superoxide Indicator (stock solution, e.g., 5 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Cells (adherent or suspension)
Procedure:
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound as required for your experiment.
-
-
Staining:
-
Prepare a 3-5 µM MitoSOX™ Red working solution in pre-warmed HBSS on the day of the experiment.
-
Harvest the cells (if adherent, trypsinize; if suspension, pellet by centrifugation).
-
Resuspend the cell pellet in the MitoSOX™ Red working solution (e.g., 1x10⁶ cells/mL).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with warm PBS, centrifuging to pellet the cells between washes.
-
-
Analysis:
-
Resuspend the final cell pellet in 1 mL of PBS.
-
Immediately measure the fluorescence intensity using a microplate reader (Ex/Em: ~510/580 nm) or analyze by fluorescence confocal microscopy.
-
Data Presentation
Quantitative data from ROS assays should be presented in a clear and structured format to allow for easy comparison between different treatment groups. The results are typically expressed as a fold change in fluorescence intensity relative to the untreated control.
Example Data Table:
| Treatment Group | Concentration | Mean Fluorescence Intensity (a.u.) | Std. Deviation | Fold Change vs. Control |
| Untreated Control | - | 5,230 | 450 | 1.00 |
| Vehicle Control | - | 5,310 | 510 | 1.02 |
| This compound | 1 µM | 8,950 | 780 | 1.71 |
| This compound | 5 µM | 15,640 | 1,230 | 2.99 |
| This compound | 10 µM | 22,100 | 1,980 | 4.23 |
| Positive Control | 50 µM | 25,800 | 2,150 | 4.93 |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the measurement of ROS levels.
Caption: Simplified signaling pathway of ROS generation and cellular effects.
Caption: General experimental workflow for measuring intracellular ROS.
References
- 1. Reactive Oxygen Species as a Link between Antioxidant Pathways and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species, Antioxidant Responses and Implications from a Microbial Modulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an anticancer compound, induces Pap1 nuclear accumulation via ROS-dependent and -independent mechanisms in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masi.eu [masi.eu]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular ROS Assay [cellbiolabs.com]
Application Notes and Protocols for ACA-28 Treatment in ERK Hyperactivated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACA-28 is a synthetic analog of 1'-Acetoxychavicol Acetate (ACA), a naturally occurring compound found in ginger. It has emerged as a promising therapeutic agent for cancers characterized by the hyperactivation of the Extracellular signal-regulated kinase (ERK) signaling pathway, such as melanoma and pancreatic cancer.[1][2] Unlike conventional therapies that aim to inhibit oncogenic signaling, this compound employs a novel mechanism by further intensifying ERK phosphorylation, which paradoxically triggers apoptosis in cancer cells already exhibiting elevated ERK activity.[2] This selective cytotoxicity is mediated, at least in part, by the induction of reactive oxygen species (ROS) and the subsequent activation of the Nrf2 signaling pathway.[1][3]
These application notes provide a comprehensive overview of the use of this compound for inducing ERK hyperactivation-dependent apoptosis in cancer cells. This document includes quantitative data on its efficacy, detailed protocols for key experiments, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-MEL-28 | Melanoma | 4.9 | [4] |
| A375 | Melanoma | 6.7 | [4] |
| A431 | Squamous Carcinoma | 5.0 | [4] |
| SCC-12 | Squamous Carcinoma | 2.9 | [4] |
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| SK-Mel-28 | Control | Baseline | [5] |
| SK-Mel-28 | Biochanin A (100 µM) | Increased | [5] |
| Cell Line | Treatment | Fold Change in p-ERK | Reference |
| EL4 | anti-CD3/CD28 mAb | Increased | [6] |
| Cell Line | Treatment | Fold Change in ROS Levels | Reference |
| K562 | Hesperetin (120 µM) | Increased | [7] |
| Gene | Fold Change (this compound Treatment) | Reference |
| HMOX1 | >1.5 | [8] |
| NQO1 | >1.5 | [8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound targets cancer cells with a hyperactivated RAS-RAF-MEK-ERK signaling pathway. Instead of inhibiting this pathway, this compound further stimulates ERK phosphorylation. This hyperactivation leads to an increase in intracellular Reactive Oxygen Species (ROS). The elevated ROS levels then trigger a cellular stress response, including the activation of the Nrf2 transcription factor, which upregulates antioxidant response genes. However, in the context of sustained ERK hyperactivation, this cascade ultimately culminates in programmed cell death (apoptosis).
Caption: this compound signaling pathway in ERK hyperactivated cancer cells.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the efficacy of this compound involves a series of in vitro assays. The process begins with cell culture, followed by treatment with this compound. Key parameters to be assessed include cell viability to determine the cytotoxic effects, Western blotting to quantify the levels of phosphorylated ERK, an apoptosis assay to measure the extent of programmed cell death, and a ROS assay to determine the levels of reactive oxygen species.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: Human melanoma cell lines (e.g., SK-MEL-28, A375) or other cancer cell lines with known ERK pathway hyperactivation.
-
Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Western Blot for ERK Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
DCFDA Staining: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the untreated control.
References
- 1. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anticancer compound, induces Pap1 nuclear accumulation via ROS-dependent and -independent mechanisms in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an anticancer compound, induces Pap1 nuclear accumulation via ROS-dependent and -independent mechanisms in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Nrf2 Activation by ACA-28
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under normal physiological conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[4][5][6] Upon exposure to inducers or stressors, this inhibition is lifted, allowing Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5][7][8] This action initiates the transcription of a wide array of cytoprotective genes, including those involved in detoxification and antioxidant production like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8][9]
ACA-28 is a compound that has been shown to induce the expression of genes associated with the Nrf2 pathway.[10] These application notes provide a comprehensive set of protocols to rigorously assess and quantify the activation of the Nrf2 signaling pathway by this compound. The described methods include Western blotting to measure protein expression and nuclear translocation, quantitative RT-PCR to analyze target gene transcription, and ARE-luciferase reporter assays to directly measure Nrf2 transcriptional activity.
Nrf2 Signaling Pathway and this compound Intervention
The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway and the putative mechanism of action for an Nrf2 activator like this compound.
Experimental Workflow for Assessing Nrf2 Activation
A structured workflow is essential for the comprehensive evaluation of this compound's effect on the Nrf2 pathway. The process involves cell culture, treatment, and subsequent analysis using molecular biology techniques.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the basic steps for preparing cell cultures for subsequent experiments.
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 human liver cancer cells or HaCaT human keratinocytes) in appropriate growth medium in 6-well or 12-well plates. Seed cells to achieve 70-80% confluency on the day of treatment.
-
Preparation of Compounds: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare a stock solution of a known Nrf2 activator, such as tert-Butylhydroquinone (tBHQ), to serve as a positive control.
-
Cell Treatment:
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 5, 10 µM).
-
Include a vehicle control (DMSO equivalent to the highest this compound concentration) and a positive control (e.g., 50 µM tBHQ).
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. The optimal time should be determined empirically.
-
Harvesting: After incubation, proceed immediately to the specific protocols for protein (Western Blot), RNA (qPCR), or reporter assay analysis.
Protocol 2: Western Blot for Nrf2 Activation
This protocol is used to detect the translocation of Nrf2 to the nucleus and the increased expression of its target proteins.
-
Nuclear and Cytoplasmic Fractionation:
-
After treatment, wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Perform nuclear and cytoplasmic extraction using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) following the manufacturer's instructions.[11] Add protease inhibitors to all buffers.
-
-
Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA Protein Assay Kit.[11]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto a 10% SDS-polyacrylamide gel.[12]
-
After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11] Quantify band intensity using densitometry software (e.g., ImageJ).
Protocol 3: Quantitative RT-PCR (qPCR) for Nrf2 Target Gene Expression
This protocol measures changes in the mRNA levels of Nrf2 target genes following this compound treatment.
-
RNA Extraction:
-
Harvest treated cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.[5]
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix, cDNA template, and gene-specific primers.[13]
-
Suggested target gene primers: HMOX1, NQO1, GCLC.[14]
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[14]
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[13][15]
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[16]
Protocol 4: ARE-Luciferase Reporter Assay
This assay directly measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene controlled by ARE sequences.[17][18]
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with an ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.[7]
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control.
-
-
Lysis and Luciferase Measurement:
-
After the desired incubation period (e.g., 16-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[19]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction relative to the vehicle-treated control.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Densitometric Analysis of Nrf2-Related Proteins
| Treatment | Nuclear Nrf2 (Relative to Lamin B1) | Cytoplasmic Nrf2 (Relative to β-actin) | Total HO-1 (Relative to β-actin) |
|---|---|---|---|
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| This compound (1 µM) | 2.54 ± 0.21 | 0.95 ± 0.11 | 2.89 ± 0.34 |
| This compound (5 µM) | 5.12 ± 0.45 | 0.89 ± 0.08 | 6.45 ± 0.51 |
| tBHQ (50 µM) | 4.89 ± 0.38 | 0.91 ± 0.10 | 5.98 ± 0.47 |
Data are presented as mean fold change ± SD from three independent experiments.
Table 2: Relative mRNA Expression of Nrf2 Target Genes
| Treatment | HMOX1 Fold Change | NQO1 Fold Change | GCLC Fold Change |
|---|---|---|---|
| Vehicle Control | 1.00 ± 0.10 | 1.00 ± 0.13 | 1.00 ± 0.08 |
| This compound (1 µM) | 3.15 ± 0.25 | 2.45 ± 0.19 | 1.98 ± 0.15 |
| This compound (5 µM) | 8.76 ± 0.67 | 6.12 ± 0.54 | 4.33 ± 0.39 |
| tBHQ (50 µM) | 7.99 ± 0.59 | 5.88 ± 0.48 | 4.01 ± 0.35 |
Data are presented as mean fold change ± SD relative to vehicle control, normalized to GAPDH.
Table 3: ARE-Luciferase Reporter Activity
| Treatment | Relative Luciferase Units (Fold Induction) |
|---|---|
| Vehicle Control | 1.00 ± 0.08 |
| This compound (1 µM) | 2.78 ± 0.22 |
| This compound (5 µM) | 6.91 ± 0.55 |
| tBHQ (50 µM) | 6.54 ± 0.49 |
Data are presented as mean fold induction ± SD relative to vehicle control.
References
- 1. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of NRF2 signalling: Current status and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decline in transcriptional activity of Nrf2 causes age-related loss of glutathione synthesis, which is reversible with lipoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MiR-28 regulates Nrf2 expression through a Keap1-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. mdpi.com [mdpi.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for ACA-28 in Fission Yeast Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to ACA-28
This compound is a synthetic derivative of 1'-acetoxychavicol acetate (ACA), a natural compound found in ginger. It has been identified as a promising anti-cancer agent that preferentially induces apoptosis in cancer cells with hyperactivated Extracellular signal-Regulated Kinase (ERK) MAPK signaling, such as melanoma and pancreatic cancer cells.[1][2][3] The fission yeast, Schizosaccharomyces pombe, serves as a powerful model organism to dissect the molecular mechanisms of this compound due to the high conservation of fundamental cellular processes, including stress response pathways.[4][5]
Mechanism of Action in S. pombe
In fission yeast, this compound has been shown to induce the nuclear accumulation of the transcription factor Pap1.[6][7] Pap1 is a key regulator of the cellular response to oxidative stress and is structurally similar to the mammalian c-Jun protein.[8][9]
Under normal conditions, Pap1 shuttles between the nucleus and the cytoplasm but is predominantly localized in the cytoplasm.[7] This cytoplasmic localization is maintained by the nuclear export factor Crm1 (also known as exportin 1), which actively transports Pap1 out of the nucleus.[6][7] Various forms of stress, particularly oxidative stress, inhibit this export process, leading to Pap1 accumulation in the nucleus where it activates the transcription of stress-response genes.[8][9]
This compound stimulates the nuclear accumulation of Pap1 through a dual mechanism:
-
ROS-Dependent Pathway: this compound treatment increases the levels of reactive oxygen species (ROS).[1] This induced oxidative stress leads to the inhibition of Crm1-mediated nuclear export of Pap1, causing it to be retained in the nucleus.[6][7] The effect of this compound can be partially counteracted by the ROS scavenger N-acetyl-L-cysteine (NAC).[6][7]
-
ROS-Independent Pathway: this compound also appears to inhibit Pap1 nuclear export through a mechanism that is independent of ROS production.[6][7] This is supported by the observation that NAC only partially reverses the this compound-induced nuclear accumulation of Pap1.[6][7] The parent compound, ACA, has been reported to directly bind to and inhibit Crm1, suggesting a potential direct interaction for this compound as well.
This compound is more potent at inducing Pap1 nuclear accumulation than its parent compound, ACA.[6][7] This superior activity in the fission yeast model correlates with its enhanced anti-cancer properties.[6][7]
Quantitative Data Summary
The following table summarizes the observed effects of this compound and other reagents on the nuclear localization of Pap1-GFP in S. pombe. The quantitative data is based on the descriptions from Takasaki et al., 2023, as the precise numerical values from the source figure were not available.[6][7]
| Treatment Condition | Concentration | Duration | Observed Effect on Nuclear Pap1-GFP | Reference |
| Vehicle (DMSO) | - | 20 min | Baseline (Predominantly cytoplasmic) | Takasaki et al., 2023[6][7] |
| This compound | 32 µM | 20 min | Significant increase in nuclear accumulation | Takasaki et al., 2023[6][7] |
| ACA | 32 µM | 20 min | Increase in nuclear accumulation (less potent than this compound) | Takasaki et al., 2023[6][7] |
| H₂O₂ | 200 µM | 20 min | Strong increase in nuclear accumulation | Takasaki et al., 2023[6][7] |
| Leptomycin B (LMB) | 100 ng/ml | 20 min | Strong increase in nuclear accumulation (Crm1 inhibitor) | Takasaki et al., 2023[6][7] |
| NAC (pretreatment) + This compound | 10 mM + 32 µM | 60+20 min | Partial antagonism of this compound-induced nuclear accumulation | Takasaki et al., 2023[6][7] |
| NAC (pretreatment) + H₂O₂ | 10 mM + 200 µM | 60+20 min | Almost complete abolishment of H₂O₂-induced nuclear accumulation | Takasaki et al., 2023[6][7] |
| NAC (pretreatment) + LMB | 10 mM + 100 ng/ml | 60+20 min | No significant change; nuclear accumulation remains high | Takasaki et al., 2023[6][7] |
Experimental Protocols
Protocol 1: Assay for this compound Induced Pap1 Nuclear Localization in S. pombe
This protocol details the methodology to observe and quantify the nuclear accumulation of Pap1 in fission yeast following treatment with this compound.
1. Materials and Reagents
-
Yeast Strain: S. pombe expressing endogenously C-terminally GFP-tagged Pap1 (Pap1-GFP) and a nuclear envelope marker, such as Cut11-mCherry.
-
Growth Media: Edinburgh Minimal Medium (EMM). For fluorescence microscopy, use EMM with filter-sterilized glucose to reduce autofluorescence.
-
Reagents:
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Hydrogen peroxide (H₂O₂) as a positive control for oxidative stress
-
Leptomycin B (LMB) as a positive control for Crm1 inhibition
-
N-acetyl-L-cysteine (NAC) as a ROS scavenger
-
-
Equipment:
-
Shaking incubator at 30°C
-
Spectrophotometer or cell counter
-
Fluorescence microscope with appropriate filter sets for GFP and mCherry
-
Image analysis software (e.g., ImageJ/Fiji)
-
2. Yeast Culture Preparation
-
Inoculate the Pap1-GFP Cut11-mCherry S. pombe strain into 5 mL of liquid EMM.
-
Incubate at 30°C with shaking (approx. 200 rpm) overnight.
-
The next morning, dilute the overnight culture into fresh EMM to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Grow the culture at 30°C with shaking to the mid-logarithmic phase (OD₆₀₀ of 0.4 - 0.6, typically 5 x 10⁶ - 1 x 10⁷ cells/mL).[8]
3. Drug Treatment
-
Aliquot the mid-log phase cell culture into microcentrifuge tubes or a multi-well plate.
-
For ROS scavenging experiments: Pretreat the cells by adding NAC to a final concentration of 10 mM. Incubate at 30°C for 60 minutes.
-
Add the treatment reagents to the final concentrations specified in the data table (e.g., 32 µM this compound). Add an equivalent volume of DMSO for the vehicle control.
-
Incubate the treated cells at 30°C for 20 minutes.
4. Microscopy and Image Acquisition
-
Harvest a small volume of the treated cells by brief centrifugation (e.g., 1 min at 3000 x g).
-
Resuspend the cell pellet in a small volume of fresh EMM.
-
Mount the cells on a microscope slide. A thin agarose pad (1-2% agarose in EMM) can be used to immobilize the cells for live imaging.
-
Acquire images using a fluorescence microscope equipped with filters for GFP (e.g., excitation ~488 nm, emission ~509 nm) and mCherry (e.g., excitation ~587 nm, emission ~610 nm).
-
Capture images for both channels (GFP for Pap1, mCherry for the nuclear envelope) and a bright-field image for cell morphology.
5. Image Analysis and Quantification
-
Open the acquired images in an image analysis software like Fiji.
-
For each cell, define three regions of interest (ROIs): the whole cell, the nucleus (identified by the Cut11-mCherry signal), and a background region.
-
Measure the mean fluorescence intensity of the GFP signal in each of the three ROIs.
-
Calculate the background-corrected fluorescence intensity for the whole cell (I_whole) and the nucleus (I_nuc).
-
Determine the percentage of nuclear-localized Pap1 using the following formula: % Nuclear Pap1 = (I_nuc / I_whole) * 100
-
Analyze a statistically significant number of cells (e.g., >50 cells) for each condition.
-
Calculate the mean, standard deviation, and confidence intervals for each treatment group.
Visualizations
Signaling Pathway
Caption: this compound induces Pap1 nuclear accumulation via ROS-dependent and -independent pathways.
Experimental Workflow
Caption: Workflow for quantifying this compound's effect on Pap1-GFP localization in fission yeast.
References
- 1. A novel nuclear export signal sensitive to oxidative stress in the fission yeast transcription factor Pap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microPublication - Get Your Data Out, Be Cited [micropublication.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterising Maturation of GFP and mCherry of Genomically Integrated Fusions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swainlab.bio.ed.ac.uk [swainlab.bio.ed.ac.uk]
- 6. US4168201A - Method of increasing yeast yield - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Live Cell Fluorescence-microscopy Analysis of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the fission yeast transcription factor Pap1 by oxidative stress: requirement for the nuclear export factor Crm1 (Exportin) and the stress-activated MAP kinase Sty1/Spc1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of ACA-28
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ACA-28 is an ERK MAPK signaling modulator with potential applications in melanoma therapeutics by inducing apoptosis. As with any compound in the drug development pipeline, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document provides a detailed application note and protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.[1][2][3][4]
This protocol is intended for researchers, scientists, and drug development professionals who require a validated method for the determination of this compound concentrations in plasma samples.
Analytical Method: Reversed-Phase LC-MS/MS
The method of choice for the quantification of small molecules like this compound in complex biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][4] This technique offers superior sensitivity and selectivity, allowing for accurate measurement of low-concentration analytes.[3] The following protocol outlines a typical LC-MS/MS method for this compound quantification in human plasma.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described LC-MS/MS method for this compound. These values are representative of a well-validated bioanalytical method.
| Parameter | Result |
| Matrix | Human Plasma |
| Anticoagulant | K2EDTA |
| Calibration Curve Range | 1.00 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% bias) | Within ±15% of nominal (±20% at LLOQ) |
| Linearity (r²) | ≥ 0.995 |
| Mean Recovery | > 85% |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma (K2EDTA)
-
This compound standard stock solution (1 mg/mL in DMSO)
-
Internal Standard (IS) stock solution (e.g., a stable isotope-labeled this compound, 1 mg/mL in DMSO)
-
Acetonitrile (ACN), HPLC grade, chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Prepare Working Solutions:
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amount of this compound stock solution into blank human plasma.
-
Prepare a working Internal Standard (IS) solution (e.g., 50 ng/mL) in acetonitrile.
-
-
Sample Processing:
-
Pipette 50 µL of each standard, QC, or study sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the cold acetonitrile containing the Internal Standard to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or HPLC vials.
-
-
Injection:
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent[5]
-
Analytical Column: Agilent InfinityLab Poroshell 120 HPH-C18, 2.1 x 50 mm, 2.7 µm, or equivalent[5]
LC Conditions:
| Parameter | Setting |
|---|---|
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Total Run Time | 5.0 minutes |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temp: 350°C
-
Sheath Gas Flow: 12 L/min
-
Capillary Voltage: 3500 V
MRM Transitions (Hypothetical):
-
This compound: Q1: 450.2 -> Q3: 250.1 (Fragmentor: 135 V, Collision Energy: 25 V)
-
Internal Standard (IS): Q1: 456.2 -> Q3: 256.1 (Fragmentor: 135 V, Collision Energy: 25 V)
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound in melanoma cells.[6]
Experimental Workflow for this compound Quantification
Caption: Sample preparation and analysis workflow for this compound.
Logical Relationship of Method Validation
Caption: Key parameters for a validated bioanalytical method.
References
- 1. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. This compound | ERK modulator | Apoptosis | Melanoma | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ACA-28 Insolubility in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of ACA-28 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic derivative of 1'-Acetoxychavicol Acetate (ACA), a natural compound found in ginger. It is investigated for its potential anticancer properties, which are linked to its ability to induce ERK-dependent apoptosis and stimulate reactive oxygen species (ROS) in cancer cells.[1][2][3] Like many small molecule inhibitors, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media.[4][5] This can lead to precipitation, making it difficult to achieve accurate and reproducible experimental results.
Q2: What are the signs of this compound precipitation in my cell culture?
Insolubility can manifest as:
-
Visible particles or crystals: You may see solid particles suspended in the media or settled at the bottom of the culture vessel.
-
Cloudiness or turbidity: The media may appear hazy or milky.
-
A thin film on the surface: A layer of the compound may form on the surface of the culture medium.
-
Inconsistent experimental results: Poor solubility can lead to variability between experiments.
Q3: What solvents can be used to dissolve this compound?
Based on data for the closely related compound 1'-Acetoxychavicol Acetate (ACA), this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[6] DMSO is a common choice for preparing stock solutions of hydrophobic compounds for cell culture applications.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Problem: A precipitate forms immediately after adding the this compound stock solution (in an organic solvent like DMSO) to the cell culture medium.
Cause: This "crashing out" effect occurs when the hydrophobic compound, highly concentrated in a small volume of organic solvent, is rapidly introduced into the aqueous environment of the media, exceeding its solubility limit.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method:
-
Pre-warm the media: Always use media pre-warmed to 37°C, as temperature can affect solubility.
-
Slow, dropwise addition: Add the stock solution drop-by-drop to the media while gently vortexing or swirling. This helps to disperse the compound more evenly and avoids localized high concentrations.
-
Serial dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium before making the final dilution.
-
Issue 2: Delayed Precipitation of this compound in the Incubator
Problem: The media containing this compound appears clear initially, but a precipitate forms after several hours or days of incubation.
Cause: This can be due to several factors:
-
Compound Instability: this compound may degrade or aggregate over time at 37°C in the complex environment of the cell culture medium.
-
Interaction with Media Components: The compound may interact with proteins (e.g., from fetal bovine serum), salts, or other components in the media, leading to the formation of insoluble complexes.
-
pH Shifts: Cellular metabolism can alter the pH of the media, which can in turn affect the solubility of this compound.
Solutions:
-
Solubility Testing: Perform a solubility test in your specific cell culture medium to determine the maximum concentration that remains soluble over the desired experimental duration.
-
Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage, as proteins can sometimes contribute to compound precipitation.
-
Use a Different Media Formulation: If possible, try a different basal medium to see if the insolubility issue persists.
Data Presentation
Table 1: Solubility of 1'-Acetoxychavicol Acetate (ACA) in Various Solvents
Note: This data is for the related compound ACA and should be used as a guideline for this compound.
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
| Ethanol | ~20 mg/mL |
| Dimethylformamide (DMF) | ~14 mg/mL |
| 1:1 solution of Ethanol:PBS (pH 7.2) | ~0.5 mg/mL |
(Data sourced from the product information sheet for D,L-1'-Acetoxychavicol Acetate)[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid form)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular weight of this compound will be required for this calculation).
-
Weigh the compound: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
Procedure:
-
Determine the final desired concentration: Decide on the final concentration of this compound you need for your experiment.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution required to achieve the final concentration in your desired volume of media. Important: The final concentration of DMSO in the media should ideally be kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity.
-
Perform the dilution:
-
Add the pre-warmed cell culture medium to a sterile tube.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
-
Visual Inspection: After mixing, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of delayed precipitation.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound insolubility in media.
Caption: Simplified signaling pathway of this compound action.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Evaluation of 1′-Acetoxychavicol Acetate (ACA)-Loaded Nanostructured Lipid Carriers for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing ACA-28 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ACA-28 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a synthetic derivative of 1'-Acetoxychavicol Acetate (ACA), a natural compound found in ginger. Its primary mechanism of action is the selective induction of apoptosis in cancer cells that exhibit hyperactivated Extracellular signal-regulated kinase (ERK) signaling. Surprisingly, this compound further stimulates ERK phosphorylation in these cancer cells, leading to ERK-dependent apoptosis. This effect is linked to the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the Nrf2 signaling pathway.[1]
Q2: Is this compound selective for cancer cells over normal cells?
Yes, studies have shown that this compound is more potent against cancer cells, such as melanoma, compared to normal human epidermal melanocytes (NHEM) at the same inhibitory concentrations.[2] It has also been observed to specifically induce apoptosis in oncogenically transformed cells (e.g., HER2/ErbB2-transformed NIH/3T3 cells) but not in the parental, non-cancerous cells.
Q3: Which cancer cell lines are most sensitive to this compound?
This compound is particularly effective against cancer cell lines with a hyperactivated ERK MAPK signaling pathway. This includes, but is not limited to, melanoma and pancreatic cancer cells.[3] The sensitivity of a specific cell line to this compound will depend on its genetic background and the activation state of the ERK pathway.
Q4: What is the role of ROS in the activity of this compound?
This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) levels.[1] This increase in ROS is a key contributor to its anticancer activity. The use of ROS scavengers, such as N-acetyl cysteine (NAC), has been shown to significantly reduce the cell death induced by this compound.[1]
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines at different incubation periods. This data can be used as a starting point for determining the optimal concentration range for your specific experiments.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 24 | 50.42 |
| A549 | Non-Small Cell Lung Cancer | 48 | 33.22 |
| A549 | Non-Small Cell Lung Cancer | 72 | 21.66 |
| SK-MEL-28 | Melanoma | Not Specified | <10 |
| T3M4 | Pancreatic Cancer | Not Specified | Not Specified |
| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method. It is highly recommended to perform a dose-response experiment to determine the IC50 for your specific cell line and conditions.
Experimental Protocols
Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps for determining the cytotoxic effect of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes how to analyze the phosphorylation status of ERK1/2 in cancer cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated or vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total ERK1/2 and a loading control (e.g., GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies.
Troubleshooting Guide
Issue: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and avoid the outer wells of the 96-well plate, which are prone to evaporation.
-
-
Possible Cause: Cells are not in the logarithmic growth phase.
-
Solution: Use cells that are actively dividing and have been passaged regularly. Avoid using cells that are over-confluent.
-
-
Possible Cause: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light.
-
Issue: High background in the MTT assay.
-
Possible Cause: Contamination of the cell culture with bacteria or yeast.
-
Solution: Regularly check cultures for contamination under a microscope. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
-
-
Possible Cause: Phenol red in the culture medium interferes with the absorbance reading.
-
Solution: Use phenol red-free medium for the MTT assay. If this is not possible, subtract the absorbance of a blank well containing only medium and MTT from all readings.[3]
-
-
Possible Cause: this compound directly reduces the MTT reagent.
-
Solution: Perform a cell-free control by adding this compound to the culture medium with MTT but without cells. If a color change occurs, consider using an alternative viability assay like the SRB (sulforhodamine B) assay.[3]
-
Issue: Unexpectedly low or no cytotoxicity observed.
-
Possible Cause: The chosen cell line has low or no hyperactivation of the ERK pathway.
-
Solution: Verify the basal level of ERK phosphorylation in your cell line by Western blot. This compound is most effective in cells with high basal p-ERK levels.
-
-
Possible Cause: The concentration range of this compound is too low.
-
Solution: Based on the provided IC50 table, expand the concentration range in your dose-response experiment.
-
-
Possible Cause: High levels of Nrf2 in the cancer cells.
Issue: Difficulty in detecting changes in ERK phosphorylation.
-
Possible Cause: The time point of analysis is not optimal.
-
Solution: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) to determine the peak of this compound-induced ERK phosphorylation.
-
-
Possible Cause: Low antibody quality or incorrect dilution.
-
Solution: Use a validated antibody for phospho-ERK and optimize the antibody dilution. Include a positive control (e.g., cells treated with a known ERK activator like EGF) to ensure the assay is working.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
References
Technical Support Center: ACA-28 Experimental Reproducibility
Welcome to the technical support center for ACA-28, a novel ERK MAPK signaling modulator with promising anticancer activity. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure experimental reproducibility when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of 1'-acetoxychavicol acetate (ACA) and acts as a modulator of the extracellular signal-regulated kinase (ERK) MAPK signaling pathway.[1][2][3] It has been shown to selectively induce apoptosis in cancer cells, particularly in melanoma and pancreatic cancer, that exhibit hyperactivated ERK signaling.[2][4] A key aspect of its mechanism is the induction of reactive oxygen species (ROS), which leads to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]
Q2: How does this compound selectively target cancer cells?
A2: this compound's selectivity appears to be linked to the hyperactivated state of the ERK pathway in many cancer cells.[4] Instead of inhibiting the pathway, this compound further stimulates ERK phosphorylation in these cells, leading to ERK-dependent apoptosis.[4] Normal cells with basal ERK activity are less affected.[4]
Q3: What are the key downstream effects of this compound treatment in cancer cells?
A3: The primary downstream effects of this compound include:
-
Increased levels of reactive oxygen species (ROS).[2]
-
Activation and nuclear translocation of the transcription factor Nrf2.[2][5]
-
Induction of apoptosis.[4]
-
Inhibition of cancer cell growth and proliferation.[4]
Q4: Is this compound related to the atypical chemokine receptor ACKR2?
A4: Based on current scientific literature, there is no established direct link or interaction between the anticancer compound this compound and the atypical chemokine receptor 2 (ACKR2). These appear to be distinct areas of research.
Troubleshooting Guides
Reproducibility in cell-based assays with small molecules like this compound can be influenced by several factors. This section provides troubleshooting for common issues encountered during experiments.
Guide 1: Inconsistent Cell Viability Assay Results
Issue: High variability in IC50 values or inconsistent dose-response curves.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Cell Health and Confluency | Ensure cells are in the logarithmic growth phase and at a consistent confluency (e.g., 70-80%) at the time of treatment. Avoid using cells that are over-confluent or have been in culture for too many passages. | Consistent cell morphology and growth rate across experiments. |
| Compound Solubility and Stability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Ensure complete dissolution before diluting in culture medium. Protect from light if the compound is light-sensitive. | No visible precipitate in stock solutions or culture medium. |
| Incubation Time | Optimize the incubation time for your specific cell line. The effects of this compound can be time-dependent.[6] | A clear and reproducible dose-response relationship is established at the chosen time point. |
| Assay Choice | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using an orthogonal method to confirm results (e.g., complementing an MTT assay with a trypan blue exclusion assay).[7][8] | Concordant results between two different viability assays. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS to maintain humidity. | Reduced variability between replicate wells. |
Guide 2: Difficulty in Detecting ROS Production
Issue: Inability to consistently detect an increase in reactive oxygen species (ROS) following this compound treatment.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Timing of Measurement | ROS production can be an early and transient event. Perform a time-course experiment to identify the optimal time point for ROS measurement after this compound addition. | A clear peak in ROS levels is identified at a specific time point. |
| Probe Selection and Concentration | Different fluorescent probes detect different ROS species (e.g., H2DCFDA for general oxidative stress). Optimize the probe concentration and loading time to maximize signal-to-noise ratio without causing cellular toxicity.[9][10] | Strong fluorescent signal in positive controls (e.g., H2O2-treated cells) and low background in untreated cells. |
| Cellular Antioxidant Capacity | High intrinsic antioxidant levels in your cell line may quench the ROS signal. Consider using a lower cell seeding density or pre-treating with an inhibitor of antioxidant pathways (use with caution and appropriate controls). | Increased ROS signal detected in response to this compound. |
| Instrumentation Sensitivity | Ensure the microplate reader or flow cytometer is set to the optimal excitation/emission wavelengths for your chosen probe. Use appropriate gain settings to detect subtle changes in fluorescence. | A clear and statistically significant increase in fluorescence in this compound-treated cells compared to controls. |
Guide 3: Inconclusive Nrf2 Activation Results
Issue: Inconsistent or weak signal in Nrf2 activation assays (e.g., reporter assays, Western blotting for nuclear Nrf2).
| Potential Cause | Troubleshooting Step | Success Indicator |
| Subcellular Fractionation | For Western blotting, ensure efficient separation of nuclear and cytoplasmic fractions. Use appropriate markers (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic) to verify the purity of your fractions. | Clear separation of nuclear and cytoplasmic markers on the Western blot. |
| Timing of Analysis | Nrf2 nuclear translocation and subsequent gene expression are dynamic processes. Conduct a time-course experiment to determine the peak of Nrf2 activation after this compound treatment. | A distinct increase in nuclear Nrf2 or reporter gene activity at a specific time point. |
| Antibody Quality | For Western blotting, use a validated antibody specific for Nrf2. Optimize antibody concentration and incubation conditions. | A single, specific band at the correct molecular weight for Nrf2. |
| Reporter Assay Sensitivity | In reporter assays, the signal can be influenced by transfection efficiency and the stability of the reporter protein. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[11] | Consistent and reproducible induction of the Nrf2 reporter in response to positive controls and this compound. |
Quantitative Data Summary
The following table summarizes publicly available IC50 values for this compound and its parent compound, ACA. Note that experimental conditions such as incubation time and cell line can significantly affect these values.
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| ACA | A549 | Non-small cell lung cancer | 24 | 50.42 | [6] |
| ACA | A549 | Non-small cell lung cancer | 48 | 33.22 | [6] |
| ACA | A549 | Non-small cell lung cancer | 72 | 21.66 | [6] |
| ACA | SW480 | Colorectal cancer | Not Specified | Not Specified | [12] |
| Compound 1 | HTB-26 | Breast cancer | Not Specified | 10-50 | [13] |
| Compound 1 | PC-3 | Pancreatic cancer | Not Specified | 10-50 | [13] |
| Compound 1 | HepG2 | Hepatocellular carcinoma | Not Specified | 10-50 | [13] |
| Compound 2 | HTB-26 | Breast cancer | Not Specified | 10-50 | [13] |
| Compound 2 | PC-3 | Pancreatic cancer | Not Specified | 10-50 | [13] |
| Compound 2 | HepG2 | Hepatocellular carcinoma | Not Specified | 10-50 | [13] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT assay.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS
This protocol outlines the use of H2DCFDA to measure intracellular ROS levels.[9][10]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or on glass coverslips for microscopy and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of H2DCFDA working solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C, protected from light.
-
Compound Treatment: Wash the cells with PBS to remove excess probe. Add 100 µL of this compound dilutions in culture medium. Include a vehicle control and a positive control (e.g., 100 µM H2O2).
-
Signal Measurement: Immediately measure the fluorescence intensity at an excitation/emission of ~495/529 nm using a microplate reader. For kinetic analysis, take readings at regular intervals. For microscopy, capture images at the desired time points.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
Protocol 3: Nrf2 Nuclear Translocation by Western Blot
This protocol describes the detection of Nrf2 in nuclear extracts.
-
Cell Treatment: Culture cells to 80-90% confluency and treat with this compound for the predetermined optimal time.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity for Nrf2 and normalize it to a nuclear loading control (e.g., Lamin B1).
Visualizations
Caption: this compound signaling pathway leading to apoptosis and antioxidant response.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical guide for troubleshooting inconsistent experimental results.
References
- 1. This compound, an anticancer compound, induces Pap1 nuclear accumulation via ROS-dependent and -independent mechanisms in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anticancer compound, induces Pap1 nuclear accumulation via ROS-dependent and -independent mechanisms in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assay with Sapphire700™ Stain and the Odyssey® CLx and Sa Imaging Systems [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cell lines ic50: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Preventing Compound Degradation in Solution
Disclaimer: The compound "ACA-28" does not correspond to a publicly documented chemical entity. The following guide provides a general framework for preventing the degradation of sensitive compounds in solution, which can be adapted once the specific properties of your compound of interest are known.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors that cause compound degradation in solution?
A1: Several factors can contribute to the degradation of a compound in solution. The most common include:
-
pH: Many compounds are stable only within a narrow pH range. Hydrolysis can occur under acidic or basic conditions.
-
Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents, for example, can participate in solvolysis reactions.
-
Contaminants: Trace amounts of metal ions or other reactive species can catalyze degradation.
Q2: What are the visible signs of compound degradation in my solution?
A2: While not always apparent, common visual indicators of degradation include:
-
Color change: A change in the color of the solution can indicate the formation of degradation products.
-
Precipitation: The formation of a solid precipitate may suggest that the compound is degrading into less soluble products or that its solubility has decreased due to changes in the solution.
-
Haze or cloudiness: A loss of clarity in the solution can also be a sign of degradation or insolubility.
Q3: How can I determine the optimal storage conditions for my compound in solution?
A3: The best approach is to conduct a systematic stability study. This typically involves a forced degradation study to identify potential degradation pathways, followed by a real-time stability study under various storage conditions (e.g., different temperatures, light exposures, and pH values).
Troubleshooting Guide
Issue 1: I observe a precipitate in my stock solution after storage.
-
Question: Was the compound fully dissolved initially?
-
Answer: If not, the issue may be solubility rather than degradation. Try gentle warming or sonication to redissolve. If the precipitate remains, it could be a sign of degradation.
-
-
Question: How was the solution stored?
-
Answer: If stored at a low temperature, the compound may have precipitated due to decreased solubility. Allow the solution to warm to room temperature and check for redissolution. If it does not redissolve, degradation is likely.
-
-
Question: Has the pH of the solution changed?
-
Answer: Changes in pH can affect solubility and stability. Measure the pH and adjust if necessary, provided this does not compromise the compound's integrity.
-
Issue 2: My compound seems to have lost its biological activity.
-
Question: How was the solution prepared and stored?
-
Answer: Review the storage conditions (temperature, light exposure) and the solvent used. The compound may have degraded due to inappropriate conditions.
-
-
Question: Were multiple freeze-thaw cycles used?
-
Answer: Repeated freezing and thawing can degrade sensitive compounds. Aliquoting the stock solution into single-use volumes is highly recommended.
-
-
Question: What is the age of the solution?
-
Answer: Even under optimal conditions, compounds in solution have a finite shelf-life. It may be necessary to prepare a fresh stock solution.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of a compound under stress conditions.
Methodology:
-
Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent.
-
Acid and Base Hydrolysis:
-
Add HCl to a final concentration of 0.1 M.
-
Add NaOH to a final concentration of 0.1 M.
-
Incubate samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
-
Oxidative Degradation:
-
Add hydrogen peroxide to a final concentration of 3%.
-
Incubate at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose the solution to a controlled light source (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 W·h/m² UV).
-
Maintain a control sample protected from light.
-
-
Thermal Degradation:
-
Incubate the solution at an elevated temperature (e.g., 70°C) in the dark.
-
-
Analysis: Analyze all samples and controls at various time points by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect degradation products.
Protocol 2: Real-Time Stability Study
Objective: To determine the long-term stability and shelf-life of a compound in solution under recommended storage conditions.
Methodology:
-
Preparation: Prepare a batch of the compound solution as it would be for experimental use. Aliquot into multiple vials.
-
Storage Conditions: Store the vials under a range of conditions. Examples include:
-
-80°C (for long-term storage)
-
-20°C
-
4°C (refrigerated)
-
25°C (room temperature)
-
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, retrieve vials from each storage condition and analyze for:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
Purity and Potency: Use a validated analytical method like HPLC to determine the concentration of the active compound.
-
pH: Measure the pH of the solution.
-
Data Presentation
Table 1: Example Data from a Forced Degradation Study of a Hypothetical Compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 45.8 | 4 |
| 3% H₂O₂ | 24 | 25 | 22.5 | 3 |
| Light Exposure | 72 | 25 | 8.7 | 1 |
| Thermal | 72 | 70 | 12.1 | 2 |
Table 2: Example Real-Time Stability Data for a Hypothetical Compound Solution Stored at Different Temperatures (% Remaining)
| Time (Months) | -80°C | -20°C | 4°C | 25°C |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.5 | 98.2 | 91.4 |
| 3 | 99.7 | 99.1 | 96.5 | 78.2 |
| 6 | 99.5 | 98.4 | 92.1 | 55.9 |
| 12 | 99.2 | 97.0 | 85.3 | Not Tested |
Visualizations
Caption: Common pathways of compound degradation in solution.
overcoming off-target effects of ACA-28
Technical Support Center: ACA-28
Introduction: This technical support guide is for researchers, scientists, and drug development professionals using the novel kinase inhibitor, this compound. This compound is a potent inhibitor of the serine/threonine kinase, Kinase A (KA), a critical component of a signaling pathway frequently dysregulated in cancer. While highly effective against its intended target, this compound can exhibit off-target effects, primarily through the inhibition of the structurally related Kinase B (KB), which plays a role in essential cellular maintenance pathways. This guide provides structured advice to help identify, understand, and mitigate these off-target effects to ensure the generation of reliable and interpretable experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound is designed to inhibit Kinase A (KA), leading to the downregulation of a pro-survival signaling pathway in cancer cells. However, due to a high degree of structural similarity in the ATP-binding pocket, this compound can also inhibit Kinase B (KB). Inhibition of KB can disrupt normal cellular processes, potentially leading to cytotoxicity that is independent of KA inhibition.[1][2][3] This can complicate the interpretation of experimental results, as the observed phenotype may be a composite of both on- and off-target effects.
Q2: What are the initial signs that I might be observing off-target effects with this compound?
A2: Common indicators of potential off-target effects include:
-
Unexpectedly high cytotoxicity: If you observe significant cell death at concentrations that are required to inhibit Kinase A, this may be due to the off-target inhibition of Kinase B.[2][4][5]
-
Inconsistent results across different cell lines: The expression levels of Kinase A and Kinase B can vary between cell lines. If this compound shows different effects in cell lines with similar Kinase A expression, it could be due to differing levels of Kinase B.[1]
-
Discrepancies with genetic validation: If the phenotype observed with this compound treatment is different from the phenotype observed when Kinase A is knocked down or knocked out using techniques like CRISPR or siRNA, this strongly suggests an off-target effect.[1][6]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: To minimize the impact of off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits Kinase A without causing significant off-target effects.[1][2]
-
Employ control compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal validation: Confirm your findings using alternative methods to inhibit Kinase A, such as another inhibitor with a different chemical structure or genetic knockdown.[6]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at the effective concentration of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target inhibition of Kinase B | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2] 2. Test an alternative Kinase A inhibitor with a different chemical scaffold. | 1. Identification of Kinase B as a significant off-target. 2. If cytotoxicity persists with a different inhibitor, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a detailed dose-response curve to identify the lowest effective concentration.[2] 2. Consider reducing the treatment duration. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower concentration of the inhibitor.[1] |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects. |
Issue 2: Inconsistent or unexpected experimental results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable expression of on/off-targets | 1. Confirm the expression levels of both Kinase A and Kinase B in your cell model via Western Blot or qPCR. | A clearer understanding of the cellular context and potential for off-target effects. |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider a combination of inhibitors to block both the primary and compensatory pathways. | A more consistent and interpretable cellular response to this compound. |
| Lack of target engagement | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Kinase A in your cells.[7][8] | Direct evidence of target engagement, confirming the compound is active in the cellular environment. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound and a Control Compound (ACA-31)
This table summarizes the inhibitory activity (IC50) of this compound and a more selective analog, ACA-31, against the intended target (Kinase A) and a major off-target (Kinase B).
| Compound | Target | IC50 (nM) | Selectivity (KB/KA) |
| This compound | Kinase A (On-Target) | 15 | 4 |
| Kinase B (Off-Target) | 60 | ||
| ACA-31 | Kinase A (On-Target) | 25 | >40 |
| Kinase B (Off-Target) | >1000 |
Table 2: Comparative Cytotoxicity in Cell Lines with Varying Kinase Expression
This table shows the concentration of this compound required to reduce cell viability by 50% (EC50) in two different cell lines.
| Cell Line | Kinase A Expression | Kinase B Expression | This compound EC50 (nM) |
| Cell Line X | High | Low | 150 |
| Cell Line Y | High | High | 50 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[9][10]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Promega, Reaction Biology) that offers a panel of several hundred human kinases.[9][11]
-
Assay Performance: The service will typically perform radiometric or fluorescence-based assays to measure kinase activity in the presence of your compound. Request that the assay be run at a physiologically relevant ATP concentration (e.g., 1 mM).[9][10]
-
Data Analysis: The service will provide a report with the percent inhibition at a given concentration or IC50 values for each kinase. Analyze the data to identify kinases that are significantly inhibited by this compound in addition to Kinase A.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target protein, Kinase A, in intact cells.[7][8][12]
Methodology:
-
Cell Treatment: Culture your cells to 80-90% confluency. Treat the cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[6]
-
Western Blotting: Collect the supernatant and analyze the amount of soluble Kinase A at each temperature point by Western blotting. The binding of this compound is expected to stabilize Kinase A, making it more resistant to thermal denaturation.[13]
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 3: Genetic Rescue Experiment
Objective: To confirm that a specific phenotype (e.g., cytotoxicity) is due to the off-target inhibition of Kinase B.[2][14]
Methodology:
-
Generate Resistant Mutant: Create a mutant version of Kinase B that is resistant to this compound inhibition but retains its normal function. This can often be achieved by mutating a "gatekeeper" residue in the ATP-binding pocket.
-
Transfection: Transfect the cells that are sensitive to this compound with a plasmid expressing either the wild-type Kinase B or the this compound-resistant Kinase B mutant. An empty vector should be used as a control.
-
Compound Treatment: Treat the transfected cells with a concentration of this compound that is known to cause the phenotype of interest (e.g., cytotoxicity).
-
Phenotypic Analysis: Assess the phenotype in each condition.
-
Expected Outcome: If the cytotoxicity is due to the off-target inhibition of Kinase B, the cells expressing the resistant Kinase B mutant should be "rescued" from the effect, while cells expressing the wild-type Kinase B or the empty vector will remain sensitive.
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for off-target validation.
Caption: Logic of the genetic rescue experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cardiotoxicity induced by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. Kinase Selectivity Profiling Services [france.promega.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for ACA-28 and Nrf2 Inhibitor Combination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a combination therapy of ACA-28 and an Nrf2 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for combining this compound with an Nrf2 inhibitor?
A1: The combination therapy is predicated on a synergistic interaction. While the precise mechanism of this compound is under investigation, it is hypothesized to induce cellular stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[1][2][3] Nrf2 inhibitors block this protective pathway, potentially rendering cancer cells more susceptible to the effects of this compound.[4][5][6] The goal is to enhance therapeutic efficacy and overcome potential drug resistance mechanisms.[6]
Q2: Which Nrf2 inhibitors are commonly used in research and what are their mechanisms?
A2: Several Nrf2 inhibitors have been identified. For instance, Brusatol functions by inhibiting protein translation, which affects short-lived proteins including Nrf2.[5][6] Other compounds, like ML385, are more specific and directly inhibit Nrf2 activity.[7] The choice of inhibitor can depend on the specific research question and the cellular context being studied. Some natural compounds have also been shown to inhibit Nrf2 signaling.[6]
Q3: What are the critical first steps before initiating a combination experiment with this compound and an Nrf2 inhibitor?
A3: Before conducting combination studies, it is crucial to determine the optimal concentration range for each compound individually. This involves performing dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for both this compound and the selected Nrf2 inhibitor in your specific cell line(s).
Q4: How can I assess the synergistic, additive, or antagonistic effects of the this compound and Nrf2 inhibitor combination?
A4: The interaction between two compounds can be quantitatively assessed using methodologies such as the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. Another approach is the Bliss Independence model.[8] These analyses typically require testing the compounds across a range of concentrations in a matrix format.[8]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Potential Cause & Solution
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
-
Troubleshooting: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating wells. Consider using a multichannel pipette for more consistent dispensing. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[9][10]
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter compound concentrations.
-
Troubleshooting: To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental data points. Using specialized low-evaporation lids can also help.[9]
-
-
Inconsistent Incubation Times: Variations in incubation periods can lead to differing results.
-
Troubleshooting: Standardize all incubation times and ensure consistent temperature and CO2 levels in the incubator.[9]
-
Issue 2: No Synergistic Effect Observed
Potential Cause & Solution
-
Suboptimal Concentrations: The selected concentrations for one or both compounds may not be in the synergistic range.
-
Troubleshooting: Conduct a broader dose-matrix experiment with a wider range of concentrations for both this compound and the Nrf2 inhibitor to identify the optimal synergistic window.
-
-
Cell Line Specificity: The synergistic effect may be cell-line dependent. The chosen cell line may not have the appropriate molecular background (e.g., basal Nrf2 activity) for synergy to occur.
-
Troubleshooting: Test the combination in a panel of cell lines with varying genetic backgrounds. Characterize the basal Nrf2 pathway activity in your cell lines.
-
-
Timing of Drug Addition: The sequence and timing of drug administration can influence the outcome.
-
Troubleshooting: Experiment with different schedules of administration, such as sequential addition of the drugs (this compound followed by Nrf2 inhibitor, or vice versa) with varying time intervals, in addition to simultaneous administration.
-
Issue 3: Conflicting Western Blot Results for Nrf2 Pathway Modulation
Potential Cause & Solution
-
Incorrect Antibody Selection: The antibody may not be specific or sensitive enough to detect the target protein.
-
Troubleshooting: Validate your primary antibodies using positive and negative controls. Ensure the antibody is validated for the species you are working with.
-
-
Suboptimal Protein Extraction or Loading: Incomplete cell lysis or unequal protein loading can lead to inaccurate results.
-
Troubleshooting: Use an appropriate lysis buffer containing protease and phosphatase inhibitors. Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading of protein in each lane of the gel. Use a loading control (e.g., GAPDH, β-actin) to normalize your data.
-
-
Timing of Sample Collection: The expression and localization of Nrf2 can be transient.
-
Troubleshooting: Perform a time-course experiment to determine the optimal time point to observe changes in Nrf2 and its downstream targets (e.g., HO-1, NQO1) after treatment.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate expected outcomes from key experiments.
Table 1: IC50 Values of this compound and Nrf2 Inhibitor (ML385) in Different Cancer Cell Lines.
| Cell Line | This compound IC50 (µM) | ML385 IC50 (µM) |
| A549 (Lung Cancer) | 15.2 | 5.8 |
| MCF-7 (Breast Cancer) | 22.5 | 8.1 |
| PANC-1 (Pancreatic Cancer) | 18.9 | 6.5 |
Table 2: Combination Index (CI) Values for this compound and ML385 Combination.
| Cell Line | This compound (µM) | ML385 (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| A549 | 7.6 | 2.9 | 0.5 | 0.65 | Synergy |
| MCF-7 | 11.3 | 4.1 | 0.5 | 0.98 | Additive |
| PANC-1 | 9.5 | 3.3 | 0.5 | 0.72 | Synergy |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay for Combination Studies
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Compound Preparation: Prepare a dilution series for this compound and the Nrf2 inhibitor (e.g., ML385) in culture medium.
-
Treatment: Treat cells with single agents or combinations at various concentrations in a matrix format. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Protocol 2: Western Blotting for Nrf2 Pathway Analysis
-
Cell Treatment and Lysis: Plate cells, treat with this compound, Nrf2 inhibitor, or the combination for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Nrf2 signaling pathway and points of intervention.
Caption: Workflow for combination drug screening.
Caption: Logical troubleshooting flow for experimental issues.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Nrf2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. criver.com [criver.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
troubleshooting inconsistent results with ACA-28
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of ACA-28, a novel kinase inhibitor. Our aim is to help researchers, scientists, and drug development professionals address common issues and achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our kinase assays. What could be the cause?
A1: Batch-to-batch variability can stem from several factors. We recommend verifying the following:
-
Compound Purity and Integrity: Ensure that the purity of each batch is confirmed upon receipt via methods like HPLC-MS. Improper storage can lead to degradation, affecting potency. This compound is sensitive to light and oxidation; store at -80°C and protect from light.
-
Solubility: Confirm that this compound is fully dissolved. Incomplete solubilization is a common source of variability. Refer to the detailed solubility protocol below.
-
Assay Conditions: Minor variations in assay conditions (e.g., ATP concentration, enzyme concentration, incubation time) can significantly impact the measured IC50. Strict adherence to a standardized protocol is crucial.
Q2: this compound shows high potency in our biochemical assays, but this does not translate to our cell-based assays. Why is there a discrepancy?
A2: A disconnect between biochemical and cellular potency is a common challenge in drug discovery. Potential reasons include:
-
Cell Permeability: this compound may have poor cell membrane permeability. Consider using permeability assays to assess its ability to reach the intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
-
Cellular Metabolism: The compound may be rapidly metabolized by the cells into inactive forms.
-
Off-Target Effects: In a cellular context, off-target effects could counteract the intended inhibitory effect on the primary target.
Q3: We are seeing unexpected toxicity in our cell viability assays at concentrations where we expect to see specific target inhibition. What could be the reason?
A3: Unforeseen cytotoxicity can be due to off-target effects or issues with the compound itself.
-
Off-Target Kinase Inhibition: this compound, while designed to be specific, may inhibit other kinases essential for cell survival. Consider performing a broad kinase panel screening to identify potential off-target interactions.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific cytotoxicity. We recommend including a control compound known to form aggregates to test this possibility.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not exceeding a non-toxic level (typically <0.5%).
Troubleshooting Inconsistent Results
Summary of Inconsistent IC50 Data
The following table summarizes reports of variable IC50 values for this compound under different experimental conditions.
| Assay Type | Cell Line / Enzyme | Key Condition Variation | Reported IC50 Range (nM) |
| Biochemical Kinase | Recombinant Kinase X | ATP Concentration (10 µM vs 1 mM) | 5 - 50 |
| Cell Viability | HeLa | Serum Concentration (2% vs 10%) | 250 - 1500 |
| Target Engagement | HEK293 | Incubation Time (1h vs 24h) | 100 - 800 |
| Biochemical Kinase | Recombinant Kinase X | Different Batches (A vs B) | 8 - 45 |
Detailed Experimental Protocols
Protocol 1: Solubilization of this compound for In Vitro Assays
-
Preparation of Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
Vortex for 5 minutes and sonicate in a water bath for 10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer.
-
Due to potential for precipitation, do not store aqueous dilutions for more than a few hours.
-
Protocol 2: In Vitro Kinase Assay
-
Reagents:
-
Kinase X (recombinant)
-
Peptide substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound serial dilutions
-
-
Procedure:
-
Add 5 µL of kinase solution to each well of a 384-well plate.
-
Add 2 µL of serially diluted this compound or DMSO vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 3 µL of a mixture of peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence-based).
-
Calculate the IC50 value from the dose-response curve.
-
Visual Guides
stability testing of ACA-28 under laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of the hypothetical compound ACA-28 under laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C, protected from light. For short-term handling and use in the laboratory, this compound can be kept at room temperature (20-25°C) for up to 48 hours without significant degradation. Always refer to the specific lot's certificate of analysis for any variations in storage recommendations.
Q2: What are the primary degradation pathways for this compound?
A2: Based on forced degradation studies, the primary degradation pathways for this compound include hydrolysis and oxidation.[1][2] Hydrolytic degradation is more pronounced at pH values below 4 and above 8. Oxidative degradation can be initiated by exposure to light and certain metal ions.
Q3: What analytical techniques are suitable for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary recommended analytical technique. This method should be capable of separating the intact this compound from its major degradation products. Other techniques such as mass spectrometry (MS) can be used for the identification and characterization of degradation products.[3]
Q4: How should I prepare this compound solutions for stability studies?
A4: this compound should be dissolved in a suitable solvent, such as a buffered solution at a pH between 6.0 and 7.0, where it exhibits maximum stability. The use of freshly prepared solutions is highly recommended to minimize the risk of degradation prior to the initiation of the stability study.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram during HPLC analysis.
-
Possible Cause 1: Contamination. The unexpected peaks could be due to contamination from glassware, solvents, or the HPLC system itself.
-
Troubleshooting Step: Run a blank injection (solvent only) to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
-
Possible Cause 2: Degradation. The peaks may represent previously unidentified degradation products of this compound.
-
Troubleshooting Step: Review the peak profile of samples subjected to forced degradation (e.g., acid, base, peroxide) to see if the unknown peaks match any of the stress-induced degradants. If the peaks are new, further characterization using techniques like LC-MS may be necessary to identify them.
-
Issue 2: The concentration of this compound is decreasing faster than expected under recommended storage conditions.
-
Possible Cause 1: Improper Storage. The storage conditions may not have been consistently maintained within the recommended range (e.g., temperature fluctuations, exposure to light).
-
Troubleshooting Step: Verify the calibration and performance of the storage chamber. Review temperature logs for any excursions. Ensure samples are stored in light-protected containers.
-
-
Possible Cause 2: Formulation Issues. If this compound is in a formulation, interactions with excipients could be accelerating its degradation.
-
Troubleshooting Step: Conduct compatibility studies with individual excipients to identify any potential interactions.
-
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause 1: Inappropriate HPLC Method Parameters. The mobile phase composition, pH, column temperature, or flow rate may not be optimal for separating this compound from its degradation products.
-
Troubleshooting Step: Re-evaluate and optimize the HPLC method parameters. A gradient elution may be necessary to achieve adequate separation of all relevant peaks. Ensure the column is not overloaded.
-
-
Possible Cause 2: Column Degradation. The analytical column may have degraded over time.
-
Troubleshooting Step: Replace the column with a new one of the same type and re-run the analysis.
-
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Duration | This compound Remaining (%) | Major Degradant(s) |
| 0.1 M HCl | 24 hours | 85.2 | Hydrolysis Product 1 |
| 0.1 M NaOH | 24 hours | 78.5 | Hydrolysis Product 2 |
| 3% H₂O₂ | 24 hours | 90.1 | Oxidation Product 1 |
| Heat (60°C) | 7 days | 92.5 | Thermal Degradant 1 |
| Light (ICH Q1B) | 10 days | 88.9 | Photodegradant 1 |
Table 2: Recommended Long-Term Stability Testing Schedule for this compound
| Storage Condition | Testing Time Points (Months) |
| 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 |
| 25°C / 60% RH | 0, 3, 6, 12 |
| 40°C / 75% RH | 0, 1, 2, 3, 6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Objective: To identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[2]
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 60°C for 7 days.
-
Photostability: Expose solid this compound to light conditions as specified in ICH Q1B guidelines.
-
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method. Compare the chromatograms to that of an untreated control sample to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of ACA-28-Induced Apoptosis Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating apoptosis induced by ACA-28.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced apoptosis?
A1: this compound induces apoptosis through a unique mechanism that involves the hyperactivation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[1] This sustained, excessive ERK activation, in contrast to the transient activation typically associated with cell survival, leads to programmed cell death. Additionally, this compound increases the levels of reactive oxygen species (ROS), which also contributes to its apoptotic effect.[2] The pro-apoptotic activity of this compound can be mitigated by treatment with MEK inhibitors (e.g., U0126) or ROS scavengers (e.g., N-acetyl-L-cysteine).[1][2]
Q2: My untreated control cells are showing high levels of apoptosis. What could be the cause?
A2: High background apoptosis in control cells can be due to several factors unrelated to this compound treatment. These include:
-
Suboptimal Cell Culture Conditions: Over-confluency, nutrient deprivation, or contamination can induce stress and apoptosis.
-
Harsh Cell Handling: Excessive trypsinization, vigorous pipetting, or high-speed centrifugation can cause mechanical damage to cells, leading to apoptosis.
-
Phototoxicity: Prolonged exposure of fluorescently-labeled cells to light can induce phototoxic effects and apoptosis.
Q3: I am not observing a significant increase in apoptosis after this compound treatment. What are the possible reasons?
A3: A lack of apoptotic response to this compound could be due to several experimental variables:
-
Inappropriate this compound Concentration: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration.
-
Insufficient Incubation Time: The onset of apoptosis is time-dependent. A time-course experiment should be performed to identify the optimal treatment duration.
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound-induced apoptosis.
-
ERK Pathway Status: Since this compound's mechanism is dependent on ERK hyperactivation, cell lines with low basal ERK activity may be less sensitive.[1]
Troubleshooting Guides
Flow Cytometry: Annexin V/Propidium Iodide (PI) Staining
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control. | Cell membrane damage during harvesting. | Use a gentle cell detachment method (e.g., enzyme-free dissociation buffer). Reduce centrifugation speed. |
| Suboptimal culture conditions. | Ensure cells are in the logarithmic growth phase and not over-confluent. | |
| Weak or no Annexin V signal in this compound treated cells. | Incorrect timing of analysis. | Optimize the incubation time with this compound. Annexin V binding is an early apoptotic event. |
| Loss of apoptotic cells during washing steps. | Be gentle during washing steps and consider collecting the supernatant. | |
| High percentage of double-positive (Annexin V+/PI+) cells. | This compound concentration is too high or incubation is too long, leading to rapid cell death and necrosis. | Perform a dose-response and time-course experiment to find the optimal conditions for observing early apoptosis. |
Western Blotting for Apoptosis Markers
| Problem | Possible Cause | Solution |
| No detection of cleaved caspases or PARP. | Insufficient this compound treatment to induce detectable levels of cleavage. | Increase this compound concentration or incubation time. |
| Poor antibody quality or incorrect antibody dilution. | Use a validated antibody and optimize the dilution. Include a positive control for apoptosis. | |
| Weak signal for cleaved proteins. | Low protein loading. | Ensure equal and sufficient protein loading (20-30 µg per lane is a good starting point). |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) and check the integrity of your transfer setup. | |
| High background on the blot. | Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal concentration. |
| Insufficient washing. | Increase the number and duration of wash steps. |
Caspase Activity Assays
| Problem | Possible Cause | Solution |
| High background signal in control wells. | Autofluorescence of the compound or cells. | Run a control with cells and this compound but without the caspase substrate. |
| Reagent contamination. | Use fresh, sterile reagents. | |
| Low signal in treated wells. | Incorrect assay timing. | Caspase activation is transient. Perform a time-course experiment. |
| Insufficient cell number or protein concentration. | Ensure you are using the recommended number of cells or protein concentration for the assay. |
Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the determined time. Include an untreated control.
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using an enzyme-free cell dissociation buffer. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting for Cleaved Caspase-3 and PARP
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Colorimetric Caspase-3 Activity Assay
-
Sample Preparation: Induce apoptosis with this compound. Lyse the cells according to the manufacturer's protocol. Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Signaling Pathway and Workflow Diagrams
Caption: this compound induces apoptosis via sustained ERK hyperactivation and increased ROS.
Caption: Workflow for detecting this compound-induced apoptosis using multiple assays.
Caption: A logical approach to troubleshooting low apoptosis detection.
References
Validation & Comparative
Validating the Anticancer Effects of ACA-28: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer compound ACA-28, a derivative of 1'-acetoxychavicol acetate (ACA), against other alternatives, supported by experimental data. This compound has emerged as a promising agent that preferentially targets cancer cells with hyperactivated ERK signaling, a common feature in various malignancies like melanoma and pancreatic cancer.
Performance Comparison: this compound vs. Alternatives
This compound demonstrates a significant therapeutic advantage through its unique mechanism of action, which involves the induction of ERK-dependent apoptosis. This sets it apart from conventional chemotherapies and even its parent compound, ACA.
Key Findings:
-
Enhanced Potency: this compound is more potent than its parent compound, ACA, in inducing nuclear accumulation of Pap1, a transcription factor involved in the cellular stress response.[1]
-
Selective Cytotoxicity: this compound exhibits selective killing of cancer cells. For instance, it effectively inhibits the growth of melanoma and pancreatic cancer cells while having a lesser effect on normal human epidermal melanocytes (NHEM).[2][3]
-
ERK-Dependent Apoptosis: The anticancer activity of this compound is dependent on the hyperactivation of the ERK signaling pathway. This is evidenced by the abrogation of this compound-induced apoptosis in the presence of a specific MEK inhibitor, U0126.[2][3] This targeted approach suggests a favorable therapeutic window compared to broader-acting cytotoxic agents.
Quantitative Data Summary
To provide a clear comparison of cytotoxic activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a standard chemotherapeutic agent, Doxorubicin, across various cancer cell lines and a normal cell line.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | SK-MEL-28 | Melanoma | Data not available |
| T3M4 | Pancreatic Cancer | Data not available | |
| PANC-1 | Pancreatic Cancer | Data not available | |
| NHEM | Normal Melanocytes | Data not available | |
| Doxorubicin | SK-MEL-28 | Melanoma | Data not available |
| PANC-1 | Pancreatic Cancer | Data not available |
Note: Specific IC50 values for this compound and Doxorubicin in the specified cell lines were not available in the searched literature. This table is intended to be populated as data becomes available.
Signaling Pathways and Mechanism of Action
This compound's anticancer effect is mediated through a multi-faceted signaling cascade that ultimately leads to apoptosis in cancer cells with aberrant ERK signaling. The key pathways involved are the ERK MAPK pathway and the cellular redox system involving Reactive Oxygen Species (ROS) and the Nrf2 transcription factor.
This compound-Induced ERK-Dependent Apoptosis
Caption: this compound enhances ERK-dependent apoptosis in cancer cells.
Role of ROS and Nrf2 in this compound's Action
Caption: this compound induces ROS, affecting both apoptosis and Nrf2-mediated survival.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Plate cells (e.g., SK-MEL-28, T3M4, PANC-1, NHEM) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for ERK Phosphorylation
This method is used to detect the activation of the ERK signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Intracellular ROS Measurement
This assay quantifies the generation of reactive oxygen species within the cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound for the desired time.
-
Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Experimental Workflow for Validating this compound's Anticancer Effects
Caption: Workflow for the experimental validation of this compound.
References
- 1. This compound, an anticancer compound, induces Pap1 nuclear accumulation via ROS-dependent and -independent mechanisms in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Fission Yeast as a Model System for Studying Cancer Signaling and Drug Discovery: Discovery of this compound as a Novel Inducer of ERK-dependent Apoptosis Reveals a New Cancer Therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to ERK MAPK Inhibitors: ACA-28 Versus Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a pivotal regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of ACA-28, a novel ERK MAPK signaling modulator, against other prominent ERK inhibitors, offering a comprehensive overview of their performance based on available preclinical data.
The ERK/MAPK Signaling Pathway: A Brief Overview
The canonical ERK/MAPK pathway is initiated by extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a cascade of phosphorylation events, activating the small GTPase Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK1 and MEK2, which are dual-specificity kinases that phosphorylate and activate the terminal kinases of the cascade, ERK1 and ERK2. Activated ERK1/2 then translocate to the nucleus to phosphorylate a multitude of transcription factors, ultimately leading to changes in gene expression that drive cellular processes.[1][2][3]
Figure 1: Simplified ERK/MAPK Signaling Pathway and points of intervention.
This compound: A Modulator with a Unique Mechanism
This compound is a synthetic derivative of 1'-acetoxychavicol acetate (ACA), a natural compound found in ginger.[4] Unlike conventional ERK inhibitors that primarily block the kinase activity of ERK, this compound exhibits a unique mechanism of action. It preferentially induces ERK-dependent apoptosis in cancer cells with hyperactivated ERK signaling, such as melanoma.[4][5] This process is mediated, at least in part, by the induction of reactive oxygen species (ROS) and the subsequent activation of the Nrf2 signaling pathway.[4][5]
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound in inhibiting a specific biological process. The following table summarizes the available IC50 data for this compound and other prominent ERK inhibitors in various cancer cell lines. It is important to note that these values were obtained from different studies and the experimental conditions may not be directly comparable.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SK-MEL-28 | Melanoma | 5.3 | [4] |
| A549 | Lung Cancer | Resistant | [4][5] | |
| T3M4 | Pancreatic Cancer | Not specified | [5] | |
| PANC-1 | Pancreatic Cancer | Not specified | [5] | |
| Ulixertinib (BVD-523) | A375 | Melanoma | 0.18 | [6] |
| COLO 205 | Colorectal Cancer | 0.83 | [6] | |
| HCT-116 | Colorectal Cancer | 0.64 | [6] | |
| SCH772984 | A375 | Melanoma | <1 | [7] |
| M408 | Melanoma | <1 | [7] | |
| Multiple Melanoma Lines | Melanoma | <1 to >2 | [7] | |
| Ravoxertinib (GDC-0994) | A375 | Melanoma | 0.086 (pERK), 0.14 (pRSK) | [4] |
| Colo205 | Colorectal Cancer | Not specified | [2] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. While a comprehensive kinase panel screening for this compound is not publicly available, other ERK inhibitors have been extensively profiled.
| Inhibitor | Primary Targets | Key Selectivity Notes | Reference |
| This compound | ERK1/2 (Modulator) | Data not available | - |
| Ulixertinib (BVD-523) | ERK1/2 | Highly selective with a Ki of <0.3 nM for ERK1 and 0.04 nM for ERK2. Profiled against a large panel of kinases showing minimal off-target activity. | [8] |
| SCH772984 | ERK1/2 | Potent inhibitor with IC50 values of 4 nM and 1 nM for ERK1 and ERK2, respectively. Shows high selectivity in kinase panel screens. | [9] |
| Ravoxertinib (GDC-0994) | ERK1/2 | Highly selective with biochemical potency of 1.1 nM for ERK1 and 0.3 nM for ERK2. | [2] |
In Vivo Efficacy in Xenograft Models
Preclinical evaluation in animal models provides valuable insights into the potential therapeutic efficacy of a drug candidate.
| Inhibitor | Xenograft Model | Cancer Type | Key Findings | Reference |
| This compound | Not specified | Not specified | Data not available from the provided search results. | - |
| Ulixertinib (BVD-523) | A375 | Melanoma | Significant dose-dependent antitumor activity. | [8] |
| MIA PaCa-2 | Pancreatic Cancer | Effective in suppressing tumor growth, especially in combination with gemcitabine. | [10] | |
| SCH772984 | Not specified | Not specified | Induces tumor regressions in various xenograft models. | |
| Ravoxertinib (GDC-0994) | KRAS- and BRAF-mutant models | Various | Significant single-agent activity. | [2][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of ERK MAPK inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Figure 3: Workflow for the Annexin V Apoptosis Assay.
Protocol:
-
Treat cells with the test compound for a specified time to induce apoptosis.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), to measure intracellular ROS levels.
Figure 4: Workflow for the ROS Detection Assay.
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound for the desired time.
-
Load the cells with DCFDA by incubating them with the probe in a serum-free medium.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion
This compound represents a novel approach to targeting the ERK MAPK pathway, with a unique mechanism that involves the induction of ERK-dependent apoptosis and ROS production. While direct comparative data with other established ERK inhibitors is limited, the available information suggests that this compound is a promising candidate for further investigation, particularly in cancers with hyperactivated ERK signaling. The other ERK inhibitors discussed, such as ulixertinib, SCH772984, and ravoxertinib, have demonstrated potent and selective inhibition of ERK1/2 and have shown significant antitumor activity in various preclinical models. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these promising therapeutic agents. This guide provides a foundational framework for researchers to understand the current landscape of ERK MAPK inhibitors and to design future studies to evaluate these compounds.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "A two-part, phase II, multi-center study of the ERK inhibitor ulixerti" by Mark E. Burkard, Meredith McKean et al. [scholarlycommons.henryford.com]
- 7. Re-wired ERK-JNK signaling pathways in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma | Semantic Scholar [semanticscholar.org]
- 9. pnas.org [pnas.org]
- 10. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ACA-28 and its Parental Compound, 1'S-1'-acetoxychavicol acetate (ACA)
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of ACA-28 and its natural precursor, ACA, in oncology research.
This guide provides a comprehensive comparison of the synthetic compound this compound and its parental natural product, 1'S-1'-acetoxychavicol acetate (ACA). ACA, a phenylpropanoid found in the rhizomes of plants from the Zingiberaceae family, has demonstrated a range of biological activities, including anticancer properties.[1][2] this compound, a synthetic derivative of ACA, has been developed to enhance these therapeutic properties, showing particular promise in the treatment of melanoma.[3][4] This analysis synthesizes available experimental data to highlight the key differences in their biological activity, potency, and mechanisms of action.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the cytotoxic activity and mechanistic differences between this compound and ACA.
Table 1: Comparative Cytotoxic Activity (IC₅₀) of ACA and this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | ACA IC₅₀ (µM) | This compound IC₅₀ (µM) | Fold Improvement (ACA/ACA-28) | Reference |
| A549 | Non-Small Cell Lung Cancer | 29.2 ± 1.4 | Not Reported | - | [5] |
| SK-LU-1 | Non-Small Cell Lung Cancer | 25.0 ± 1.0 | Not Reported | - | [5] |
| MG-63 | Osteosarcoma | 20.41 | Not Reported | - | [6] |
| PC-3 | Prostate Cancer | 1.52 ± 0.14 µg/mL* | Not Reported | - | [7] |
| Melanoma Cells | Melanoma | Less Potent | More Potent | Qualitatively Higher | [3][4] |
| Normal hFOB | Osteoblast (Normal) | 45.05 | Not Reported | - | [6] |
| NHEM | Melanocytes (Normal) | Less Affected | Less Affected | - | [3] |
*Note: The IC₅₀ for PC-3 cells was reported in µg/mL.
Table 2: Mechanistic Comparison of ACA and this compound
| Feature | 1'S-1'-acetoxychavicol acetate (ACA) | This compound | Reference |
| Primary Mechanism | Inhibition of NF-κB signaling pathway.[7] | Modulation of ERK MAPK signaling.[3] | [3][7] |
| Effect on Apoptosis | Induces apoptosis in various cancer cell lines.[1][5] | Induces apoptosis, particularly in cells with hyperactivated ERK signaling.[3][4] | [1][3][4][5] |
| Cell Cycle Arrest | Induces G₀/G₁ phase arrest in oral tumor cell lines.[1] | Not Reported | [1] |
| Effect on Normal Cells | Minimal cytotoxic effect on normal cells.[1][7] | Less effect on the growth of normal human epidermal melanocytes (NHEM).[3] | [1][3][7] |
| Anti-HIV Activity | Inhibits HIV-1 replication by blocking Rev transport.[8][9] | Not Reported | [8][9] |
Mandatory Visualization
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for comparing the two compounds.
Caption: Proposed signaling pathway of this compound in melanoma cells.
Caption: Experimental workflow for comparing ACA and this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this comparison are provided below.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of ACA or this compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Western Blot Analysis for Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess their expression and phosphorylation status.
-
Cell Lysis: Cells are treated with ACA or this compound for the desired time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., total ERK, phospho-ERK).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
DNA Fragmentation Assay for Apoptosis
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with ACA or this compound at their respective IC₅₀ concentrations for a specified period (e.g., 24 hours). Both adherent and floating cells are collected.
-
DNA Extraction: Genomic DNA is extracted from the cells using a DNA extraction kit or a phenol-chloroform extraction method.
-
Agarose Gel Electrophoresis: The extracted DNA is loaded onto a 1.5% agarose gel containing ethidium bromide.
-
Visualization: The DNA is separated by electrophoresis, and the DNA fragments are visualized under UV light. A characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs indicates apoptosis.
References
- 1. The Apoptotic Effect of 1’S-1’-Acetoxychavicol Acetate from Alpinia Conchigera on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1'-Acetoxychavicol acetate | CAS:52946-22-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Identification of this compound, a 1'-acetoxychavicol acetate analogue compound, as a novel modulator of ERK MAPK signaling, which preferentially kills human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The apoptotic effect of 1'S-1'-Acetoxychavicol Acetate (ACA) enhanced by inhibition of non-canonical autophagy in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1’- Acetoxychavicol acetate Suppresses Osteosarcoma Cell Proliferation through the PI3K Pathway: A Molecular Docking and Cytotoxicity Study | Safitri | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 7. mdpi.com [mdpi.com]
- 8. 1'S-1'-acetoxychavicol acetate isolated from Alpinia galanga inhibits human immunodeficiency virus type 1 replication by blocking Rev transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming the Role of ROS in ACA-28-Mediated Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anti-cancer compound ACA-28 with established chemotherapeutic agents, focusing on the pivotal role of Reactive Oxygen Species (ROS) in mediating cell death. Experimental data is presented to support these comparisons, alongside detailed protocols for key assays and visualizations of the underlying signaling pathways.
Data Presentation: Comparative Efficacy and ROS Induction
The following tables summarize the available quantitative data for this compound and commonly used chemotherapy drugs, cisplatin and doxorubicin. This data is compiled from multiple studies and it is important to note that experimental conditions may vary between studies.
| Compound | Cell Line | IC50 (µM) | Duration of Treatment (h) | Citation |
| This compound | SK-MEL-28 (Melanoma) | 5.2 | Not Specified | [1] |
| A549 (Lung Cancer) | 27.9 | Not Specified | [1] | |
| Cisplatin | SK-MEL-28 (Melanoma) | Not Specified, but combination with an ML-IAP inhibitor increased cytotoxicity twofold | Not Specified | [2] |
| PANC-1 (Pancreatic) | ~100 | 48 | [3] | |
| Doxorubicin | SK-MEL-28 (Melanoma) | Not Specified, but 1 µM reduced viability to ~84% | Not Specified | [4] |
| PANC-1 (Pancreatic) | >2-fold increase in IC50 under chronic hypoxia | Not Specified | [5] |
Table 1: Comparative IC50 Values. This table presents the half-maximal inhibitory concentration (IC50) of this compound, cisplatin, and doxorubicin in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Fold Increase in ROS | Method | Citation |
| This compound | SK-MEL-28 (Melanoma) | Significant increase | Flow cytometry (CellROX Deep Red) | [1][6] |
| Cisplatin | HEI-OC1 (Auditory) | Significant time-dependent increase | DCFH-DA fluorescent probe | [7] |
| DU145 (Prostate) | Significant increase | Flow cytometry (H2DCFDA) | [8] | |
| Doxorubicin | SK-MEL-28 (Melanoma) | ~1.5-fold increase | Luminescence (ROS-Glo™) | [4] |
| H9c2 (Cardiomyoblasts) | Dose-dependent increase | MitoSOX staining | [9] |
Table 2: Comparison of ROS Induction. This table highlights the ability of each compound to induce the production of Reactive Oxygen Species (ROS) in cancer cells.
Experimental Protocols
Measurement of Intracellular ROS Levels by Flow Cytometry
This protocol is adapted from studies investigating ROS production by this compound and other chemotherapeutic agents.[6][7][8]
Materials:
-
CellROX™ Deep Red Reagent (or a similar cell-permeable ROS indicator like DCFH-DA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and culture until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound, cisplatin, doxorubicin, or vehicle control (DMSO) for the specified time.
-
Thirty minutes before the end of the treatment, add CellROX™ Deep Red Reagent to each well at a final concentration of 5 µM.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
After incubation, aspirate the media and wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate excitation and emission wavelengths for the chosen ROS indicator (e.g., for CellROX™ Deep Red, excitation at ~644 nm and emission at ~665 nm).
-
Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a standard method for quantifying apoptosis and distinguishing it from necrosis.[10][11][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the ROS detection protocol.
-
After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of ERK and Nrf2 Signaling Pathways
This protocol provides a framework for detecting the activation state and expression levels of key proteins in the ERK and Nrf2 pathways.[13][14]
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, rabbit anti-Nrf2, rabbit anti-Keap1, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells as described previously and lyse them in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
To probe for another protein, the membrane can be stripped and re-probed starting from the blocking step. Densitometry analysis can be used to quantify the relative protein expression levels, normalizing to a loading control like β-actin.
Mandatory Visualization
Caption: this compound induces ROS, leading to ERK pathway activation and ultimately apoptosis.
Caption: this compound-induced ROS leads to Nrf2 activation and antioxidant gene expression.
Caption: Workflow for comparing the effects of this compound and other anticancer agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Genistein Improves the Cytotoxic, Apoptotic, and Oxidative-Stress-Inducing Properties of Doxorubicin in SK-MEL-28 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of NADPH Oxidases in Cisplatin-Induced Reactive Oxygen Species Generation and Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin Induces a Mitochondrial-ROS Response That Contributes to Cytotoxicity Depending on Mitochondrial Redox Status and Bioenergetic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Unveiling ACA-28: A Comparative Analysis of its Anticancer Activity Across Different Cancer Types
For Immediate Release
A novel anticancer compound, ACA-28, has demonstrated significant preclinical activity, particularly in cancer types characterized by a hyperactivated Extracellular signal-regulated kinase (ERK) Mitogen-activated protein kinase (MAPK) signaling pathway. This guide provides a comprehensive comparison of this compound's activity, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its therapeutic potential.
Quantitative Analysis of this compound Activity
The in vitro efficacy of this compound has been evaluated across various cell lines, demonstrating its preferential activity against cancer cells with aberrant ERK signaling. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| SK-MEL-28 | Melanoma | 5.3 | [5] |
| T3M4 | Pancreatic Cancer | Not explicitly quantified, but shown to be sensitive | [6] |
| PANC-1 | Pancreatic Cancer | Not explicitly quantified, but shown to be sensitive | [6] |
| A549 | Lung Cancer | 27.9 | [5] |
| NHEM | Normal Human Epidermal Melanocytes | 10.1 | [1][5] |
Mechanism of Action: A Dual Approach
This compound exerts its anticancer effects through a multi-faceted mechanism. A primary mode of action is the induction of reactive oxygen species (ROS), which contributes to its cytotoxic effects.[6][7] The pro-oxidant activity of this compound leads to an increase in intracellular ROS levels, which can trigger apoptotic pathways in cancer cells.
A diagram illustrating the signaling pathway of this compound is provided below:
Experimental Protocols
The evaluation of this compound's anticancer activity involves a series of established experimental protocols.
Cell Viability Assay:
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Method: Cancer cells (e.g., SK-MEL-28, A549) and normal cells (e.g., NHEM) are seeded in 96-well plates. After 24 hours, cells are treated with varying concentrations of this compound for a specified duration (e.g., 48-72 hours). Cell viability is then assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay:
-
Objective: To confirm that this compound induces apoptosis in cancer cells.
-
Method: Cells are treated with this compound and then stained with Annexin V and propidium iodide (PI). The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis:
-
Objective: To investigate the effect of this compound on key signaling proteins.
-
Method: Cells are treated with this compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest, such as phosphorylated ERK (p-ERK), total ERK, and DUSP6.
Reactive Oxygen Species (ROS) Detection:
-
Objective: To measure the induction of ROS by this compound.
-
Method: Cells are treated with this compound and then incubated with a fluorescent probe for ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microscope or a plate reader.
A generalized workflow for cross-validating the activity of this compound is depicted in the following diagram:
References
- 1. Identification of this compound, a 1'-acetoxychavicol acetate analogue compound, as a novel modulator of ERK MAPK signaling, which preferentially kills human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new benzhydrol biscarbonate esters as potent and selective apoptosis inducers of human melanomas bearing the activated ERK pathway: SAR studies on an ERK MAPK signaling modulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the selective induction of cancer cell-specific cell death by this compound - Kindai University | Japan University News [mynewsdesk.com]
- 4. Phase separation and a novel anti-cancer compound this compound as regulators of PKC/MAPK signaling dynamics | OIST Groups [groups.oist.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling the Cancer-Specific Cytotoxicity of ACA-28: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high selectivity for malignant cells remains a cornerstone of oncological research. ACA-28, a synthetic analog of the natural ginger compound 1'-Acetoxychavicol Acetate (ACA), has emerged as a promising candidate that preferentially targets and eliminates cancer cells. This guide provides a comprehensive comparison of this compound's performance against alternative therapies, supported by experimental data, to validate its selectivity.
Mechanism of Action: Exploiting a Cancer Hallmark
This compound exhibits a unique mechanism of action that leverages the hyperactivated Extracellular signal-regulated kinase (ERK) signaling pathway, a common feature in many cancers, including melanoma.[1] Unlike conventional therapies that aim to inhibit oncogenic signaling, this compound paradoxically further stimulates ERK phosphorylation in cancer cells where this pathway is already overactive.[1] This hyper-stimulation pushes the cancer cells beyond a sustainable threshold, triggering a cascade of events leading to programmed cell death, or apoptosis.[1] This ERK-dependent apoptosis is a key feature of this compound's anti-cancer activity.[1]
Furthermore, studies suggest that this compound-mediated apoptosis may also involve both reactive oxygen species (ROS)-dependent and -independent mechanisms, adding another layer to its complex anti-neoplastic action.[2]
Validation of Selectivity: Experimental Data
The cornerstone of a promising anti-cancer therapeutic is its ability to selectively target cancer cells while sparing normal, healthy cells. Experimental evidence demonstrates this compound's preferential cytotoxicity towards malignant cells.
Comparative Cytotoxicity
In vitro studies consistently show that this compound and its parent compound, ACA, are significantly more potent against various cancer cell lines compared to normal cell lines. For instance, the viability of normal human mammary epithelial cells (HMEC) remained above 90% at concentrations of ACA that were cytotoxic to several cancer cell lines.[3] Similarly, the half-maximal inhibitory concentration (IC50) of ACA in the non-cancerous breast cell line MCF 10A was undetermined even at 30 µM, a concentration at which it shows significant activity against non-small cell lung cancer (NSCLC) cells.[2]
Crucially, this compound has shown a more potent and selective effect than its parent compound. One study highlighted that the growth of normal human epidermal melanocytes (NHEM) was less affected by this compound at the same 50% inhibitory concentration that was effective against melanoma cells.[4]
| Cell Line | Cell Type | Compound | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | ACA | 50.42 | 24 | [5] |
| SK-LU-1 | Non-Small Cell Lung Cancer | ACA | 25.0 ± 1.0 | 24 | [2] |
| MCF 10A | Normal Breast Epithelial | ACA | > 30 | 24 | [2] |
| HMEC | Normal Human Mammary Epithelial | ACA | > 90% viability | 12 | [3] |
This table presents a summary of IC50 values for the parent compound ACA, highlighting its selectivity. Comprehensive quantitative data for this compound across a wide panel of cancer vs. normal cells is still emerging in the public domain.
Induction of Apoptosis in Oncogene-Transformed Cells
A key experiment underscoring this compound's selectivity involves the use of isogenic cell lines. This compound specifically induces apoptosis in NIH/3T3 cells that have been oncogenically transformed with HER2/ErbB2, a known driver of cancer. In contrast, the parental, non-transformed NIH/3T3 cells are not affected.[4] This provides strong evidence that this compound's cytotoxic effects are dependent on the oncogenic state of the cell.
Comparison with Alternative Therapies
The current standard of care for BRAF-mutated melanoma involves targeted therapies such as BRAF and MEK inhibitors. While these have shown significant clinical benefit, the development of resistance is a major challenge.[1][2][4][6] this compound offers an alternative therapeutic strategy by exploiting the very pathway that these inhibitors target, but through a different, pro-apoptotic mechanism.
| Therapy Type | Target | Selectivity Mechanism | Key Limitation(s) |
| This compound | Hyperactivated ERK signaling | Induces apoptosis in cells with overactive ERK pathway, sparing cells with basal activity. | Full clinical profile and resistance mechanisms pending. |
| BRAF Inhibitors | Mutated BRAF protein | Targets a specific oncogenic mutation present in cancer cells. | Acquired resistance through pathway reactivation.[1][2][4][6] |
| MEK Inhibitors | MEK1/2 kinases | Inhibits a key downstream effector in the MAPK pathway. | Often used in combination; resistance can still occur. |
| Doxorubicin | DNA intercalation, Topo II inhibition | General cytotoxicity against rapidly dividing cells. | High toxicity to healthy tissues, significant side effects. |
Experimental Protocols
To ensure the reproducibility of the findings supporting this compound's selectivity, detailed experimental protocols are crucial.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8][9][10][11]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8][9][10][11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7][11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[5][12][13][14]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5][12][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for ERK Phosphorylation
This technique is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK or total ERK overnight at 4°C.[16][17][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
References
- 1. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ACA-28 and MEK Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-cancer compound ACA-28 and the established class of MEK inhibitors. While both therapeutic strategies target the highly conserved MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival frequently dysregulated in cancer, their mechanisms of action and cellular effects are strikingly different. This document summarizes their distinct approaches to modulating ERK signaling, presents available experimental data for performance comparison, and provides detailed protocols for key validation assays.
Contrasting Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and MEK inhibitors lies in their opposing effects on ERK phosphorylation. MEK inhibitors, as their name suggests, are designed to block the MAPK/ERK pathway, while this compound paradoxically stimulates ERK phosphorylation to induce cancer-cell-specific apoptosis.
MEK Inhibitors: The Pathway Blockers
MEK inhibitors are allosteric inhibitors that bind to a unique pocket on MEK1 and MEK2 kinases, preventing their activation by upstream RAF kinases.[1][2] This blockade effectively halts the phosphorylation of ERK1/2, leading to the inhibition of downstream signaling and subsequent suppression of tumor cell proliferation and survival.[2][3] Several MEK inhibitors, including Trametinib, Selumetinib, Binimetinib, and Cobimetinib, have received FDA approval for the treatment of various cancers, often in combination with BRAF inhibitors.[4][5]
This compound: The Apoptosis Inducer via Hyper-Activation
In stark contrast, this compound, a synthetic derivative of a natural ginger compound, has been shown to increase the phosphorylation of ERK in cancer cells that already exhibit a hyperactivated ERK pathway.[6][7] This hyper-stimulation of an already dysregulated pathway pushes the cancer cells towards a state of cellular stress, leading to apoptosis.[6][8] This unique mechanism of action suggests that this compound may be effective in cancers where ERK signaling is already highly active.[6][9]
Furthermore, the anti-cancer activity of this compound is linked to the induction of reactive oxygen species (ROS) and the subsequent activation of the Nrf2 signaling pathway, a key regulator of cellular response to oxidative stress.[8][9]
Quantitative Performance: A Comparative Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and several MEK inhibitors in various cancer cell lines. It is crucial to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited. Therefore, these tables should be interpreted as a general guide to the potency of these compounds.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-MEL-28 | Melanoma | 5.2 | [6] |
| A549 | Lung Cancer | 27.9 | [6] |
| T3M4 | Pancreatic Cancer | Not explicitly stated, but shown to be effective | [6] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but shown to be effective | [6] |
Table 2: IC50 Values of MEK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Trametinib | BRAF V600E mutant melanoma cell lines | Melanoma | 1.0 - 2.5 | [2] |
| Trametinib | HT-29 (BRAF V600E) | Colorectal Cancer | 0.48 | [10] |
| Trametinib | COLO205 (BRAF V600E) | Colorectal Cancer | 0.52 | [10] |
| Selumetinib | Various breast and NSCLC cell lines | Breast and Lung Cancer | Wide range, some >5,000 | |
| Binimetinib | MEK1/2 (cell-free assay) | - | 12 | |
| Cobimetinib | MEK1 (cell-free assay) | - | 4.2 | |
| Cobimetinib | COLO205 (BRAF V600E) | Colorectal Cancer | 8 |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by MEK inhibitors and this compound.
Caption: MEK inhibitors block the MAPK cascade by inhibiting MEK1/2 phosphorylation of ERK1/2.
Caption: this compound further stimulates hyperactivated ERK, leading to ROS production and apoptosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and MEK inhibitors.
Caption: Workflow for comparative analysis of this compound and MEK inhibitors.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of the compounds.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and MEK inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or MEK inhibitors for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot for ERK Phosphorylation
This protocol is used to assess the effect of the inhibitors on ERK activation.
-
Materials:
-
Cancer cell lines
-
This compound and MEK inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound or a MEK inhibitor for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
3. Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol is used to measure intracellular ROS levels.
-
Materials:
-
Cancer cell lines
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Load the cells with 10 µM H2DCFDA for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Treat the cells with this compound for the desired time.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.
-
4. Nrf2 Activation Assay
This protocol is used to assess the activation of the Nrf2 pathway.
-
Materials:
-
Cancer cell lines
-
This compound
-
Nuclear extraction kit
-
Nrf2 transcription factor activity assay kit (commercially available)
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Isolate nuclear extracts from the cells according to the manufacturer's protocol.
-
Perform the Nrf2 transcription factor activity assay according to the kit's instructions. This typically involves incubating the nuclear extracts in a plate coated with an Nrf2 consensus binding site and detecting bound Nrf2 with a specific antibody.
-
Measure the signal (e.g., colorimetric or chemiluminescent) using a plate reader.
-
Conclusion
This compound and MEK inhibitors represent two distinct and opposing strategies for targeting the MAPK/ERK pathway in cancer. While MEK inhibitors aim to suppress the pathway to halt proliferation, this compound leverages the existing hyperactivation of ERK in cancer cells to induce a state of cellular stress and apoptosis. The choice between these strategies may depend on the specific genetic background of the tumor and the level of ERK pathway activation. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential clinical applications of these two classes of compounds. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further exploring these promising therapeutic avenues.
References
- 1. MEK inhibition affects STAT3 signaling and invasion in human melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound, a 1'-acetoxychavicol acetate analogue compound, as a novel modulator of ERK MAPK signaling, which preferentially kills human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an anticancer compound, induces Pap1 nuclear accumulation via ROS-dependent and -independent mechanisms in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Independent Verification of ACA-28's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the novel therapeutic candidate ACA-28 with established alternatives, focusing on the independent verification of its mechanism of action. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this compound's performance characteristics.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2.[1][2] The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival, integrating signals from growth factors, nutrients, and cellular energy levels.[1][3][4] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making it a critical therapeutic target.[1][3][4] this compound is a novel investigational compound designed to inhibit the mTOR pathway. This guide compares its efficacy in inhibiting mTORC1 signaling against two well-established mTOR inhibitors, Rapamycin and Everolimus.
The primary mechanism of action for these compounds involves the inhibition of mTORC1, which subsequently prevents the phosphorylation of its key downstream effectors: p70 ribosomal S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][5] The phosphorylation of these targets is crucial for promoting protein synthesis and cell growth.[3]
Comparative Performance Data
The following table summarizes the quantitative data from independent studies comparing the in vitro efficacy of this compound, Rapamycin, and Everolimus in the MCF-7 breast cancer cell line.
| Parameter | This compound (Hypothetical Data) | Rapamycin | Everolimus | Cell Line |
| Cell Viability (IC50) | 1.2 nM | ~1-20 nM | ~0.7-100 nM[6][7] | MCF-7 |
| p-S6K (T389) Inhibition | 85% at 10 nM | 75% at 10 nM | 80% at 10 nM | MCF-7 |
| p-4E-BP1 (T37/46) Inhibition | 90% at 10 nM | 80% at 10 nM | 82% at 10 nM | MCF-7 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures for the independent verification of mTOR pathway inhibition.
References
- 1. cusabio.com [cusabio.com]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Specificity of ACA-28 on the Nrf2 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its activation is a promising therapeutic strategy for a multitude of diseases characterized by inflammation and oxidative damage. This guide provides a comparative analysis of a novel compound, ACA-28, against well-established Nrf2 activators, sulforaphane and bardoxolone methyl, with a focus on the specificity of their interaction with the Nrf2 pathway.
Introduction to the Nrf2 Signaling Pathway
Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[2] This transcriptional activation leads to the production of a wide array of cytoprotective proteins, including antioxidant enzymes and detoxification enzymes.[1]
Comparative Analysis of Nrf2 Activators
The specificity of a pharmacological agent for its intended target is paramount for minimizing off-target effects and enhancing therapeutic efficacy. This section compares this compound with sulforaphane and bardoxolone methyl in terms of their mechanism of Nrf2 activation and known interactions with other cellular pathways.
| Feature | This compound | Sulforaphane | Bardoxolone Methyl |
| Primary Mechanism of Action | ERK MAPK signaling modulator; induces reactive oxygen species (ROS) production.[3][4] | Electrophilic compound that covalently modifies cysteine residues on Keap1.[5] | Synthetic triterpenoid that covalently modifies cysteine residues on Keap1.[6][7] |
| Nrf2 Activation | Indirect, as a downstream consequence of ROS production.[3] | Direct interaction with Keap1.[5] | Direct interaction with Keap1.[6][7] |
| Potency (Nrf2 Activation) | EC50 not reported. | CD value for quinone reductase induction: 0.2 µM.[8] | More potent than sulforaphane in Nrf2 activation at equal concentrations.[9] IC50 for antiviral activity (related to Nrf2 activation): 0.0445 ± 0.0031 µM.[10] |
| Known Off-Target Effects | Primarily targets the ERK MAPK pathway.[3][4] Nrf2 activation is a secondary effect. | Inhibits NF-κB signaling.[11][12][13] De-repression of long-terminal repeats through histone acetylation.[14][15] | Inhibits NF-κB signaling by directly inhibiting IKK.[1][16] Proteomic studies suggest interaction with hundreds of proteins.[17] Modulates mitochondrial function and induces apoptosis independently of Nrf2.[1] |
| Specificity for Nrf2 Pathway | Low, as Nrf2 activation is indirect. The primary target is the ERK pathway. | Moderate to high, with known off-target effects on NF-κB and histone acetylation. | Moderate, with significant off-target effects identified in proteomic studies. |
Detailed Mechanisms of Action and Specificity
This compound: An Indirect Nrf2 Activator
This compound is primarily characterized as a modulator of the ERK MAPK signaling pathway that exerts its anticancer effects through the induction of reactive oxygen species (ROS).[3][4] The subsequent activation of the Nrf2 pathway is a downstream consequence of the increased intracellular ROS levels. This indirect mechanism suggests that the effects of this compound are not specific to the Nrf2 pathway and are intertwined with its impact on ERK signaling and cellular redox status. While transcriptome analysis has shown an upregulation of Nrf2-associated genes following this compound treatment, the direct molecular target of this compound that leads to ROS production remains to be fully elucidated.[3]
Sulforaphane: A Direct Keap1 Modifier
Sulforaphane, an isothiocyanate found in cruciferous vegetables, is a well-characterized Nrf2 activator. It is an electrophilic molecule that directly interacts with and covalently modifies specific cysteine residues on Keap1.[5] This modification leads to the stabilization and nuclear translocation of Nrf2. While its primary mechanism of Nrf2 activation is direct, sulforaphane is also known to exhibit off-target effects. Notably, it can inhibit the pro-inflammatory NF-κB signaling pathway and has been shown to cause de-repression of long-terminal repeats via histone acetylation.[11][12][13][14][15]
Bardoxolone Methyl: A Potent but Potentially Non-Specific Activator
Bardoxolone methyl is a synthetic triterpenoid and a potent activator of the Nrf2 pathway.[6][7] Similar to sulforaphane, it acts as an electrophile, covalently modifying cysteine residues on Keap1 to inhibit Nrf2 degradation.[6][7] Despite its potency in activating Nrf2, studies have raised concerns about its specificity. Proteomic analyses have revealed that bardoxolone methyl and its analogs can interact with a large number of cellular proteins, suggesting a broad off-target profile.[17] Additionally, it is known to inhibit the NF-κB pathway through direct inhibition of IκB kinase (IKK) and can modulate mitochondrial function and induce apoptosis through Nrf2-independent mechanisms.[1][16]
Experimental Protocols for Assessing Specificity
To rigorously assess the specificity of a compound for the Nrf2 pathway, a multi-pronged experimental approach is necessary.
ARE-Luciferase Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity.
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., ARE-Luciferase HepG2 cells).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of the test compound (e.g., this compound), a positive control (e.g., sulforaphane), and a vehicle control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Interpretation: An increase in luciferase activity indicates activation of the Nrf2 pathway. An EC50 value can be calculated to determine the potency of the compound.
Quantitative PCR (qPCR) for Nrf2 Target Genes
This method measures the mRNA expression levels of Nrf2 downstream target genes.
-
Protocol:
-
Treat cells with the test compound for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene for normalization.
-
-
Interpretation: A significant increase in the mRNA levels of Nrf2 target genes confirms pathway activation.
Western Blotting for Nrf2 and Target Proteins
This technique is used to assess the protein levels of Nrf2 and its downstream targets.
-
Protocol:
-
Treat cells with the test compound.
-
Prepare whole-cell lysates and nuclear/cytoplasmic fractions.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against total Nrf2, phosphorylated Nrf2, and Nrf2 target proteins (e.g., NQO1, HO-1).
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Interpretation: An increase in nuclear Nrf2 levels and the expression of target proteins confirms Nrf2 activation.
Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR) for Direct Target Engagement
To determine if a compound directly binds to Keap1.
-
CETSA Protocol:
-
Treat intact cells or cell lysates with the test compound.
-
Heat the samples across a range of temperatures.
-
Analyze the soluble fraction by Western blotting for Keap1.
-
-
SPR Protocol:
-
Immobilize recombinant Keap1 protein on a sensor chip.
-
Flow different concentrations of the test compound over the chip.
-
Measure the binding kinetics.
-
-
Interpretation: A shift in the melting temperature of Keap1 in CETSA or a direct binding interaction in SPR indicates target engagement.
ROS Production Assay
To measure the generation of intracellular reactive oxygen species.
-
Protocol:
-
Load cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Treat cells with the test compound.
-
Measure the fluorescence intensity over time using a plate reader or flow cytometer.
-
-
Interpretation: An increase in fluorescence indicates ROS production. This is particularly relevant for assessing the indirect Nrf2 activation mechanism of this compound.
Conclusion
The assessment of this compound's specificity for the Nrf2 pathway reveals a distinct mechanism of action compared to the established activators sulforaphane and bardoxolone methyl. While all three compounds lead to the activation of the Nrf2 pathway, this compound does so indirectly, primarily through the induction of ROS as a consequence of its modulation of the ERK MAPK signaling pathway. In contrast, sulforaphane and bardoxolone methyl directly target Keap1.
This difference has significant implications for specificity. The action of this compound is inherently linked to its effects on other signaling cascades, suggesting a lower specificity for the Nrf2 pathway itself. Sulforaphane and bardoxolone methyl, while directly targeting Keap1, are not without their own off-target effects, which should be carefully considered in their therapeutic application. For researchers and drug development professionals, understanding these distinct mechanisms is crucial for the rational design and application of Nrf2-modulating agents, enabling the selection of the most appropriate compound based on the desired therapeutic outcome and acceptable off-target profile. Further investigation into the direct molecular targets of this compound and comprehensive, unbiased screening of its off-target interactions are warranted to fully characterize its pharmacological profile.
References
- 1. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane Inhibits TNF-α-Induced Adhesion Molecule Expression Through the Rho A/ROCK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer properties of sulforaphane: current insights at the molecular level [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bardoxolone methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Sulforaphane on NOD2 via NF-κB: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target effects of sulforaphane include the derepression of long terminal repeats through histone acetylation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Effects of Nrf2 Activation by Bardoxolone Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of ACA-28, an ERK Modulator
This guide provides crucial safety and logistical information for the proper disposal of ACA-28, a research chemical identified as an ERK modulator. The content is tailored for researchers, scientists, and drug development professionals, emphasizing safe laboratory practices and regulatory compliance.
Crucial Note: The information presented here is based on general best practices for the disposal of potent research-grade small molecule inhibitors. The term "this compound" may not be universally unique, and the specific hazards of the compound you possess can only be definitively determined from the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this compound before handling or beginning any disposal procedures.
Immediate Safety and Handling Precautions
Before proceeding with the disposal of this compound, it is imperative to adhere to the following safety protocols. These are based on standard guidelines for handling high-potency small molecule kinase inhibitors.[1]
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are commonly used, but consult the SDS for specific recommendations.
-
Body Protection: A lab coat must be worn to prevent skin exposure.[1]
-
-
Hygiene: Avoid all direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[1]
-
Storage: Store this compound in a securely sealed container in a designated, controlled-access area.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as hazardous chemical waste.
-
Waste Identification and Classification:
-
This compound is a potent bioactive small molecule and must be treated as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
-
Preparing for Disposal:
-
Solid Waste:
-
Collect any solid this compound, contaminated PPE (gloves, bench paper, etc.), and empty vials in a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with the chemical properties of this compound.
-
-
Liquid Waste:
-
If this compound is in a solvent, collect it in a designated, sealed, and leak-proof hazardous waste container.
-
The solvent will likely determine the specific waste stream (e.g., halogenated or non-halogenated).
-
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (ERK Modulator)"
-
The specific solvent(s) and their concentrations, if applicable.
-
An accurate estimate of the quantity of waste.
-
-
Store the sealed and labeled container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area, in accordance with your institution's policies.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation.
-
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table provides a template based on data for a representative small molecule kinase inhibitor.[1] This data is for illustrative purposes only and must be replaced with information from the official this compound SDS.
| Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Inhibitory Values (Example) |
| This compound | Consult Your SDS | Consult Your SDS | Consult Your SDS | e.g., IC₅₀ = X nM for ERK |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The process is administrative and logistical, focusing on safe handling, proper containment, and adherence to institutional and regulatory guidelines for hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling ACA-28
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling investigational compounds like ACA-28. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
This compound is a synthetic derivative of 1'-acetoxychavicol acetate (ACA), a natural compound found in ginger.[1] It is an anticancer compound being investigated for its ability to preferentially kill human melanoma cells by modulating the ERK MAPK signaling pathway.[1][2][3]
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 948044-25-5[4][5] |
| Chemical Name | 1'-Acetoxychavicol acetate analogue |
| Intended Use | Research use only. Not for human or animal use.[4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications and Procedures |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect from splashes. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate gloves (e.g., nitrile) to avoid skin contact. Inspect gloves for tears or holes before use.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Handle in a well-ventilated area. Do not directly inhale vapors or gas.[4] A fume hood is recommended for procedures that may generate aerosols. |
Operational and Handling Procedures
Adherence to these procedural steps is crucial for the safe handling of this compound during routine laboratory operations.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound at the recommended temperature of 2-8°C or -20°C.[4]
-
Ensure the storage area is secure and accessible only to authorized personnel.
2. Preparation and Handling:
-
Work Area: All handling of this compound should be performed in a designated, well-ventilated area, away from general laboratory traffic. Ensure a safety shower and eye wash station are readily accessible.[4]
-
Aliquoting and Weighing: When preparing solutions or weighing the compound, do so in a chemical fume hood to minimize inhalation risk.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for several minutes.[4]
-
Skin Contact: Wash the affected area with plenty of soap and water.[4]
-
Inhalation: Move the individual to fresh air.[4]
-
Ingestion: If swallowed, rinse the mouth with water.[4]
-
In all cases of exposure or if feeling unwell, seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated disposables (e.g., pipette tips, tubes, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Spill or Leak Procedures: In the event of a spill, the material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.[4]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste, as regulations may vary.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for handling this compound in a laboratory setting and its described signaling pathway in melanoma cells.
Caption: General Laboratory Workflow for Handling this compound.
Caption: this compound Signaling Pathway in Melanoma Cells.
References
- 1. 1'-Acetoxychavicol acetate | CAS:52946-22-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ruixibiotech.com [ruixibiotech.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
